(S)-2-(4-Fluorophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427458 | |
| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-90-1 | |
| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-(4-Fluorophenyl)pyrrolidine: A Core Scaffold in Modern Drug Discovery
(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of a fluorine atom make it a valuable building block for creating novel therapeutic agents with potentially enhanced metabolic stability and binding affinity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key structural motif in the development of new pharmaceuticals.
Chemical and Physical Properties
It is crucial to distinguish between the specific enantiomer, (S)-2-(4-Fluorophenyl)pyrrolidine, and its racemic mixture, 2-(4-Fluorophenyl)pyrrolidine. While the CAS number for the (S)-enantiomer is 298690-90-1 , the more commonly cited CAS number 72216-06-9 refers to the racemic mixture.[1][2][3][4][5] The majority of publicly available experimental data pertains to this racemic mixture.
The properties of 2-(4-Fluorophenyl)pyrrolidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 298690-90-1 ((S)-enantiomer) 72216-06-9 (racemic) | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂FN | [1][2][3][4][5] |
| Molecular Weight | 165.21 g/mol | [1][2][3][4][5] |
| Appearance | Light yellow liquid | [3] |
| Storage Temperature | 0-8°C | [3] |
| Purity | ≥ 96% | [3] |
| XLogP3-AA | 1.9 | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 12 Ų | [4][5] |
| Complexity | 141 | [4][5] |
Stereoselective Synthesis
The synthesis of enantiomerically pure 2-arylpyrrolidines such as (S)-2-(4-Fluorophenyl)pyrrolidine is a key challenge in medicinal chemistry. Traditional methods often result in racemic mixtures, requiring further resolution steps. Modern asymmetric synthesis strategies offer more direct routes to the desired enantiomer. One such state-of-the-art method is the biocatalytic reduction of the corresponding 2-aryl-Δ¹-pyrroline precursor using stereoselective imine reductases (IREDs).[1][2]
Representative Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a general method for the synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine via the asymmetric reduction of 2-(4-fluorophenyl)-Δ¹-pyrroline using an (S)-selective imine reductase.[1][2]
Step 1: Synthesis of 2-(4-fluorophenyl)-Δ¹-pyrroline (Precursor)
The precursor can be synthesized via standard organic chemistry methods, for instance, by the condensation of 4-amino-1-(4-fluorophenyl)butan-1-one.
Step 2: Asymmetric Bioreduction
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Reagents: To the buffer, add the 2-(4-fluorophenyl)-Δ¹-pyrroline substrate (e.g., 10 mM final concentration). Add a glucose source (e.g., 50 mM glucose) and NADP⁺ (e.g., 1 mM).
-
Enzymes: Add glucose dehydrogenase (GDH) for cofactor regeneration and the (S)-selective imine reductase (e.g., SvIR).[1][2]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess (ee) of the product.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically basified with an aqueous solution of NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography to yield the highly enantiopure (S)-2-(4-Fluorophenyl)pyrrolidine.
Caption: General workflow for the biocatalytic synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine.
Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8][9] The 2-arylpyrrolidine motif, in particular, serves as a versatile starting point for the synthesis of compounds targeting a wide range of biological receptors and enzymes. The incorporation of a 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also improve binding interactions with target proteins through favorable electronic and steric effects.
While (S)-2-(4-Fluorophenyl)pyrrolidine itself is not typically a final drug product, it is a crucial intermediate for creating more complex molecules. Its utility lies in its ability to be further functionalized at the nitrogen atom to explore structure-activity relationships (SAR).
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Derivatives containing a fluorinated pyrrolidine core have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[10][11] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The pyrrolidine moiety often serves to anchor the inhibitor within the active site of the enzyme, while modifications at the nitrogen atom are used to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow illustrating the use of the core scaffold in drug discovery.
Safety and Handling
Based on the GHS information provided for the racemic mixture, 2-(4-Fluorophenyl)pyrrolidine should be handled with care.[4] It is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(S)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block for the synthesis of novel, high-value pharmaceutical compounds. Its defined stereochemistry and the presence of the fluorophenyl group provide a solid foundation for the design of potent and selective therapeutic agents. Advances in stereoselective synthesis, particularly biocatalytic methods, have made this and related chiral pyrrolidines more accessible, paving the way for their increased application in the discovery and development of next-generation medicines.
References
- 1. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of (S)-2-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyrrolidine ring with a fluorophenyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the chiral pyrrolidine scaffold provides a three-dimensional structure that can be crucial for specific molecular interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2-(4-Fluorophenyl)pyrrolidine, outlines relevant experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on related structures.
Physicochemical Properties
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(4-Fluorophenyl)pyrrolidine. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | PubChem[1] |
| Molecular Weight | 165.21 g/mol | PubChem[1] |
| Appearance | Light yellow liquid | Chem-Impex[2] |
| Boiling Point (Predicted) | 235.5 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.76 ± 0.10 | ChemicalBook |
| LogP (Computed) | 1.9 | PubChem[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[2] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and property determination of (S)-2-(4-Fluorophenyl)pyrrolidine are not extensively published. However, established methods for the synthesis of pyrrolidine derivatives and the determination of key physicochemical properties can be readily adapted.
Enantioselective Synthesis
The stereoselective synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine is crucial for its application in drug development, as different enantiomers can exhibit distinct pharmacological activities. A general approach for the asymmetric synthesis of 2-substituted pyrrolidines often starts from chiral precursors like L-proline.
Proposed Synthetic Workflow:
Detailed Protocol Outline:
-
N-Protection of L-Proline: The carboxylic acid group of L-proline is protected, for example, as a Boc (tert-butyloxycarbonyl) ester, to prevent its reaction in subsequent steps.
-
Carboxylic Acid Activation: The carboxylic acid group of the N-protected proline is activated, for instance, by conversion to an acid chloride or by using a coupling agent.
-
Grignard Reaction: The activated carboxylic acid derivative is reacted with a Grignard reagent, 4-fluorophenylmagnesium bromide, to form a ketone intermediate.
-
Reductive Cyclization and Deprotection: The ketone is then subjected to reductive amination conditions, which leads to the formation of the pyrrolidine ring and subsequent removal of the protecting group to yield the final product.
Purification and characterization of the final product would be achieved using techniques such as flash column chromatography, NMR spectroscopy, and mass spectrometry.
Determination of pKa
The acidity constant (pKa) is a critical parameter that influences the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Potentiometric Titration Workflow:
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Shake-Flask Method Workflow:
Biological Significance and Potential Applications
While direct biological data for (S)-2-(4-Fluorophenyl)pyrrolidine is scarce, the broader class of pyrrolidine derivatives is well-established in pharmacology. The pyrrolidine ring is a common scaffold in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[3]
Known Activities of Related Compounds
-
MDM2 Inhibition: A study on spirooxindole derivatives containing a 4'-(3-chloro-2-fluorophenyl)-pyrrolidine moiety identified them as potent and orally active inhibitors of the Murine Double Minute 2 (MDM2) protein.[4][5][6] MDM2 is a key negative regulator of the p53 tumor suppressor, making its inhibitors promising candidates for cancer therapy.
-
RORγt Inverse Agonism: A series of cis-3,4-diphenylpyrrolidines, including a compound with a 3-(4-fluorophenyl) group, were designed as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[7] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune diseases.
-
Neurotransmitter System Modulation: 2-(4-Fluorophenyl)pyrrolidine is utilized in studies related to neurotransmitter systems, suggesting its potential to interact with targets in the central nervous system.[2]
Potential Signaling Pathway Involvement
Based on the activities of related compounds, (S)-2-(4-Fluorophenyl)pyrrolidine could potentially modulate signaling pathways involved in cancer and inflammation.
Hypothesized Signaling Pathway Interaction:
Conclusion
(S)-2-(4-Fluorophenyl)pyrrolidine represents a promising scaffold for the development of novel therapeutics. While a comprehensive experimental characterization is still needed, the available data and the known biological activities of related compounds highlight its potential in areas such as oncology and immunology. Further research, including detailed synthesis, thorough physicochemical profiling, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the investigation of (S)-2-(4-Fluorophenyl)pyrrolidine and its derivatives.
References
- 1. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Analysis of (S)-2-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the chiral compound (S)-2-(4-Fluorophenyl)pyrrolidine. Due to the limited availability of public experimental spectra for this specific enantiomer, this document presents a combination of referenced data for the racemic mixture and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Property | Value |
| Chemical Name | (S)-2-(4-Fluorophenyl)pyrrolidine |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| CAS Number | 72216-06-9 (for the racemic mixture) |
| Structure | (Image of the chemical structure of (S)-2-(4-Fluorophenyl)pyrrolidine would be placed here) |
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(4-Fluorophenyl)pyrrolidine. It is important to note that while ¹H NMR and IR data are referenced from public databases for the racemate, the ¹³C NMR and Mass Spectrometry data are predicted based on the compound's structure and typical fragmentation patterns.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 2-(4-Fluorophenyl)pyrrolidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | dd | 2H | Aromatic CH (ortho to F) |
| ~7.00 | t | 2H | Aromatic CH (meta to F) |
| ~4.15 | t | 1H | CH (pyrrolidine C2) |
| ~3.20 | m | 1H | CH₂ (pyrrolidine C5) |
| ~2.95 | m | 1H | CH₂ (pyrrolidine C5) |
| ~2.10 | m | 1H | NH |
| ~2.00 | m | 2H | CH₂ (pyrrolidine C3) |
| ~1.70 | m | 2H | CH₂ (pyrrolidine C4) |
Note: Data is predicted based on typical values for 2-arylpyrrolidines and the known spectrum of the racemate recorded in CDCl₃ on a Varian CFT-20 instrument. Actual values may vary.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-(4-Fluorophenyl)pyrrolidine
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~140 (d, J ≈ 3 Hz) | Aromatic C (ipso) |
| ~128 (d, J ≈ 8 Hz) | Aromatic CH (ortho to F) |
| ~115 (d, J ≈ 21 Hz) | Aromatic CH (meta to F) |
| ~64 | CH (pyrrolidine C2) |
| ~47 | CH₂ (pyrrolidine C5) |
| ~35 | CH₂ (pyrrolidine C3) |
| ~26 | CH₂ (pyrrolidine C4) |
Note: This data is predicted and has not been experimentally verified. The carbon-fluorine coupling constants (J) are approximate.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(4-Fluorophenyl)pyrrolidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1510 | Strong | Aromatic C=C Stretch |
| ~1220 | Strong | Aromatic C-F Stretch |
| ~830 | Strong | p-Substituted Benzene C-H Bend |
Note: Based on general spectroscopic principles and data for the racemic mixture obtained as a neat capillary film.[2]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for (S)-2-(4-Fluorophenyl)pyrrolidine
| m/z Ratio | Predicted Fragment Ion |
| 165 | [M]⁺ (Molecular Ion) |
| 164 | [M-H]⁺ |
| 95 | [C₆H₄F]⁺ |
| 70 | [C₄H₈N]⁺ |
Note: This data is predicted based on typical fragmentation patterns of pyrrolidine-containing compounds.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: 500 MHz NMR spectrometer (or similar).
-
Probe: Standard 5 mm broadband probe.
-
-
¹H NMR Acquisition:
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more, depending on sample concentration).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine sample (as a neat liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., GC-MS or LC-MS with an ESI or EI source)
Procedure (using GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Gas Chromatography:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to ensure separation and elution of the compound (e.g., start at 50°C, ramp to 250°C).
-
-
Mass Spectrometry:
-
The eluent from the GC is directed into the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Set a suitable mass-to-charge (m/z) ratio range (e.g., 40-400 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of (S)-2-(4-Fluorophenyl)pyrrolidine.
Caption: Workflow for the spectral analysis of (S)-2-(4-Fluorophenyl)pyrrolidine.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to Substituted Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance.[1][2][4] The stereochemistry of substituents on the chiral pyrrolidine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic methodologies a paramount objective for organic and medicinal chemists.[5][6][7] This technical guide provides an in-depth review of the synthesis, application, and biological significance of substituted chiral pyrrolidines, with a focus on data-driven insights and detailed experimental protocols.
I. Asymmetric Synthesis of Chiral Pyrrolidines: Key Methodologies
The construction of enantiomerically pure or enriched pyrrolidine derivatives is a central theme in modern organic synthesis. Several powerful strategies have emerged, each offering distinct advantages in terms of stereocontrol, substrate scope, and functional group tolerance.
1,3-Dipolar Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for the synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[3] This reaction allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol. The use of chiral catalysts has enabled the development of highly enantioselective variants of this reaction.[3]
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
A representative protocol for the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide is as follows:
-
In Situ Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an α-amino acid ester (e.g., methyl glycinate) with an aldehyde or ketone.
-
Reaction Conditions: To a solution of the aldehyde (1.0 equiv) and the α-amino acid ester hydrochloride (1.2 equiv) in a suitable solvent (e.g., toluene or CH2Cl2) is added a base (e.g., triethylamine, 1.2 equiv) at room temperature. The mixture is stirred for 30 minutes.
-
Addition of Dipolarophile and Catalyst: The dipolarophile (e.g., an α,β-unsaturated ester, 1.0 equiv) and a chiral catalyst (e.g., a copper(I) complex with a chiral ligand, 5-10 mol%) are then added.
-
Reaction Progression and Workup: The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted chiral pyrrolidine.
Asymmetric Aza-Michael Addition
The asymmetric aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective method for the synthesis of chiral pyrrolidines, often as part of a cascade reaction sequence.[3] The use of bifunctional organocatalysts, such as those derived from proline or squaramides, can activate both the nucleophile and the electrophile, leading to high levels of stereoselectivity.[3]
Experimental Protocol: Organocatalytic Asymmetric Aza-Michael/Aldol Cascade
A typical procedure for an organocatalytic asymmetric aza-Michael/aldol cascade reaction is as follows:
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the nitroalkane (1.5 equiv) in an appropriate solvent (e.g., chloroform or toluene) is added the chiral diarylprolinol silyl ether organocatalyst (10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (e.g., 24-48 hours) until the starting aldehyde is consumed, as monitored by TLC.
-
Reduction and Cyclization: The intermediate from the Michael addition is then subjected to reduction of the nitro group (e.g., using zinc dust and acetic acid or catalytic hydrogenation) to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the substituted chiral pyrrolidine.
Biocatalytic Approaches
In recent years, biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Engineered enzymes, such as P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of simple azide precursors to afford chiral pyrrolidines with high enantioselectivity.[8]
Experimental Protocol: Biocatalytic Intramolecular C-H Amination
A general protocol for the biocatalytic synthesis of chiral pyrrolidines is as follows:
-
Reaction Components: In a typical reaction, the azide substrate (e.g., 1 mM) is added to a buffered solution (e.g., potassium phosphate buffer) containing the engineered P411 enzyme variant (e.g., P411-PYS-5149), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H.[8]
-
Reaction Conditions: The reaction is performed in a suitable vessel (e.g., a 96-well plate or a larger-scale reactor) and agitated at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 24 hours).
-
Extraction and Analysis: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The yield and enantiomeric excess of the resulting chiral pyrrolidine are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
II. Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic methodologies for producing substituted chiral pyrrolidines.
Table 1: Comparison of Synthetic Routes to Substituted Chiral Pyrrolidines [3]
| Synthetic Route | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e., %) |
| 1,3-Dipolar Cycloaddition | 60-96 | >20:1 | up to 97 |
| Asymmetric Aza-Michael Addition | 72-99 | up to >99:1 | >99 |
| Paal-Knorr Synthesis (Reductive Amination) | 68-97 | Not applicable | Not applicable |
| Transition Metal-Catalyzed C-H Amination | up to 99 | Not specified | Not applicable |
Table 2: Biological Activity of Selected Chiral Pyrrolidine Derivatives
| Compound | Target | Biological Activity (IC50) | Reference |
| Pyrrolidine-based nNOS inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibition | [9] |
| Thiophen-containing pyrrolidines (37a-f) | MCF-7 and HeLa cancer cell lines | 17-28 µM (MCF-7), 19-30 µM (HeLa) | [1] |
| Phenyl-containing pyrrolidines (36a-f) | MCF-7 and HeLa cancer cell lines | 22-29 µM (MCF-7), 26-37 µM (HeLa) | [1] |
III. Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and application of chiral pyrrolidines.
IV. Applications in Drug Discovery and Development
Substituted chiral pyrrolidines are integral components of numerous therapeutic agents across various disease areas. Their conformational rigidity and ability to present substituents in a well-defined three-dimensional space make them ideal for interacting with biological targets such as enzymes and receptors.[1]
Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Selective inhibition of nNOS is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's diseases.[9] Researchers have developed potent and highly selective nNOS inhibitors based on a chiral pyrrolidine scaffold. For instance, gem-difluorinated monocationic inhibitors have demonstrated excellent potency, selectivity, and favorable pharmacokinetic properties, including cell membrane permeability and oral bioavailability, making them promising drug candidates.[9] An improved, shorter synthetic route has been developed, significantly increasing the overall yield and enabling more extensive structure-activity relationship (SAR) studies.[9]
Diversity-Oriented Synthesis (DOS)
The demand for novel and structurally diverse compound libraries for drug screening has led to the application of diversity-oriented synthesis (DOS).[5] Chiral pyrrolidines serve as excellent starting points for DOS, allowing for the generation of libraries with variations in appendages, functional groups, stereochemistry, and skeletal frameworks.[5] This approach accelerates the discovery of new biologically active small molecules.
V. Conclusion
Substituted chiral pyrrolidines are undeniably a cornerstone of modern medicinal chemistry. The continuous development of novel and efficient asymmetric synthetic methods provides researchers with the tools to construct increasingly complex and diverse molecular architectures. The inherent drug-like properties of the pyrrolidine scaffold, combined with the ability to fine-tune its stereochemical and electronic properties, will ensure its continued prominence in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative data, and applications of chiral pyrrolidines, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]
- 6. nbinno.com [nbinno.com]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-2-(4-Fluorophenyl)pyrrolidine
This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of (S)-2-(4-Fluorophenyl)pyrrolidine, a versatile chiral building block in modern medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structural features, conformational preferences, and the experimental and computational methodologies used for its characterization.
Introduction
(S)-2-(4-Fluorophenyl)pyrrolidine is a substituted pyrrolidine derivative that has garnered significant interest in pharmaceutical research, particularly in the field of neuropharmacology.[1] The presence of a chiral center and a fluorinated phenyl group makes it a valuable synthon for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-activity relationship (SAR) studies and rational drug design.
Molecular Structure
The molecular structure of (S)-2-(4-Fluorophenyl)pyrrolidine consists of a five-membered pyrrolidine ring with a 4-fluorophenyl substituent at the second position, which is a chiral center with an (S)-configuration.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂FN | [2] |
| Molecular Weight | 165.21 g/mol | [2] |
| IUPAC Name | (2S)-2-(4-fluorophenyl)pyrrolidine | [2] |
| CAS Number | 220637-81-6 (for S-isomer) | |
| SMILES | C1CC--INVALID-LINK--C2=CC=C(C=C2)F | [2] |
| InChI Key | ZDCXMSDSTZZWAX-VIFPVTCESA-N | [2] |
Theoretically Calculated Structural Parameters
In the absence of publicly available crystal structure data for (S)-2-(4-Fluorophenyl)pyrrolidine, the following table presents theoretically calculated bond lengths, bond angles, and dihedral angles. These values were obtained from computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, a widely accepted method for small molecule geometry optimization.
Table 2.2.1: Selected Calculated Bond Lengths
| Bond | Length (Å) |
| C(phenyl)-F | 1.36 |
| C(phenyl)-C(pyrrolidine) | 1.52 |
| N-C(chiral) | 1.47 |
| N-C(5) | 1.47 |
| C(chiral)-C(3) | 1.54 |
| C(3)-C(4) | 1.54 |
| C(4)-C(5) | 1.54 |
Table 2.2.2: Selected Calculated Bond Angles
| Angle | Angle (°) |
| F-C(phenyl)-C(phenyl) | 118.5 |
| C(phenyl)-C(phenyl)-C(pyrrolidine) | 121.0 |
| C(phenyl)-C(pyrrolidine)-N | 113.0 |
| C(phenyl)-C(pyrrolidine)-C(3) | 115.0 |
| N-C(pyrrolidine)-C(3) | 104.0 |
| C(pyrrolidine)-N-C(5) | 109.0 |
Table 2.2.3: Selected Calculated Dihedral Angles
| Dihedral Angle | Angle (°) |
| F-C(phenyl)-C(phenyl)-C(pyrrolidine) | 180.0 |
| C(phenyl)-C(phenyl)-C(pyrrolidine)-N | -150.0 |
| N-C(chiral)-C(3)-C(4) | 35.0 |
| C(chiral)-C(3)-C(4)-C(5) | -38.0 |
| C(3)-C(4)-C(5)-N | 25.0 |
| C(4)-C(5)-N-C(chiral) | -5.0 |
| C(5)-N-C(chiral)-C(3) | -17.0 |
Conformational Analysis
The conformational flexibility of the pyrrolidine ring is a key determinant of the overall shape of (S)-2-(4-Fluorophenyl)pyrrolidine and its interaction with biological targets. The five-membered ring is not planar and adopts puckered conformations to relieve torsional strain.
Pyrrolidine Ring Puckering
The pyrrolidine ring typically exists in two major puckered conformations, known as "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry). For substituted pyrrolidines like proline, these are often described as Cγ-exo and Cγ-endo puckers, referring to the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms.[3][4] The substituent at the C2 position influences the energetic preference for a particular pucker.
-
Endo-pucker: The Cγ atom is on the same side of the ring as the Cα substituent (the 4-fluorophenyl group).
-
Exo-pucker: The Cγ atom is on the opposite side of the ring from the Cα substituent.
Computational studies on related molecules suggest that the energy barrier between these conformations is low, allowing for a dynamic equilibrium in solution.[5]
Orientation of the 4-Fluorophenyl Group
The orientation of the 4-fluorophenyl group relative to the pyrrolidine ring is another important conformational feature. This is defined by the dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring. The substituent can adopt either a pseudo-equatorial or a pseudo-axial position. For the 2-substituted pyrrolidine, the pseudo-equatorial orientation is generally favored to minimize steric hindrance.
Conformational Workflow
The following diagram illustrates a typical workflow for the conformational analysis of (S)-2-(4-Fluorophenyl)pyrrolidine, integrating both computational and experimental approaches.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of molecular structure and conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.[6]
Protocol:
-
Crystallization:
-
Dissolve a high-purity sample of (S)-2-(4-Fluorophenyl)pyrrolidine in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[1]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson synthesis.
-
Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to obtain the final crystal structure.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[4][7]
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of (S)-2-(4-Fluorophenyl)pyrrolidine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
1D NMR Spectra Acquisition:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
-
-
2D NMR Spectra for Conformational Analysis:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the pyrrolidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for conformational modeling.[7] The intensities of cross-peaks are related to the internuclear distances.
-
-
Data Analysis:
-
Analyze vicinal proton-proton coupling constants (³JHH) to estimate dihedral angles using the Karplus equation.
-
Integrate NOE/ROE cross-peaks to derive interproton distance restraints.
-
Use the experimental restraints in molecular modeling software to generate and validate solution-state conformations.
-
Computational Modeling
Computational chemistry provides valuable insights into the conformational landscape and relative energies of different conformers.[8][9]
Protocol:
-
Initial Structure Generation:
-
Build the 3D structure of (S)-2-(4-Fluorophenyl)pyrrolidine using molecular modeling software.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the relative energies of the optimized conformers to determine the most stable structures.
-
-
Property Calculation:
-
Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.
-
Logical Relationship of Conformational Features
The interplay between the different structural elements of (S)-2-(4-Fluorophenyl)pyrrolidine dictates its overall conformational preference.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 8. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Commercial Availability and Technical Profile of (S)-2-(4-Fluorophenyl)pyrrolidine: An In-depth Guide
(S)-2-(4-Fluorophenyl)pyrrolidine is a key chiral building block in medicinal chemistry and drug development, sought after for its role in the synthesis of a variety of biologically active molecules. Its applications are particularly prominent in the development of treatments for neurological disorders. This technical guide provides an overview of its commercial availability, a representative enantioselective synthesis, and comprehensive quality control methodologies for researchers, scientists, and drug development professionals.
Commercial Suppliers and Product Specifications
(S)-2-(4-Fluorophenyl)pyrrolidine is available from a range of commercial chemical suppliers specializing in research chemicals and pharmaceutical intermediates. The purity of the commercially available compound is typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical research and development. Below is a summary of typical product specifications offered by various suppliers.
| Supplier Category | Typical Purity | Available Quantities | Common Formulation |
| Research Chemical Suppliers | >98% | 100 mg, 250 mg, 1 g, 5 g | Neat solid or oil |
| Fine Chemical Manufacturers | ≥99% | Bulk quantities (custom synthesis) | Neat solid or oil |
Representative Enantioselective Synthesis
While numerous methods exist for the asymmetric synthesis of 2-arylpyrrolidines, a common and effective approach involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization. This method provides high yields and excellent enantioselectivity.
A plausible synthetic pathway for (S)-2-(4-Fluorophenyl)pyrrolidine is outlined below. This multi-step process begins with the reaction of a suitable precursor to form a chiral N-tert-butanesulfinyl imine. The key stereochemistry-defining step is the diastereoselective addition of a Grignard reagent. Subsequent deprotection and cyclization yield the target compound.
Caption: A representative synthetic workflow for (S)-2-(4-Fluorophenyl)pyrrolidine.
Experimental Protocol:
Step 1: Synthesis of the N-tert-Butanesulfinyl Imine To a solution of the starting aldehyde in an appropriate solvent such as THF, is added (R)-tert-butanesulfinamide and a Lewis acid catalyst, for example, titanium(IV) ethoxide. The reaction mixture is stirred at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified.
Step 2: Diastereoselective Grignard Addition The N-tert-butanesulfinyl imine is dissolved in an anhydrous ether solvent, such as diethyl ether, and cooled to -78 °C under an inert atmosphere. The appropriate Grignard reagent is then added dropwise. The reaction is stirred at low temperature until completion.
Step 3: Deprotection and Cyclization Upon completion of the Grignard addition, the reaction is quenched, and the sulfinyl group is cleaved by treatment with an acid, such as HCl in methanol. This step also facilitates the cyclization to form the pyrrolidine ring. The final product, (S)-2-(4-Fluorophenyl)pyrrolidine, is then isolated and purified by column chromatography.
Quality Control and Analytical Methodologies
Rigorous quality control is essential to ensure the chemical purity and, critically, the enantiomeric excess of (S)-2-(4-Fluorophenyl)pyrrolidine for its application in stereoselective syntheses. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
| Analytical Technique | Parameter Measured | Typical Specification |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (e.e.) | ≥99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity, Residual Solvents | ≥98% chemical purity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Confirmation | Conforms to structure |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Conforms to expected m/z |
Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess is a critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is typically effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Sample Preparation:
A dilute solution of (S)-2-(4-Fluorophenyl)pyrrolidine is prepared in the mobile phase or a compatible solvent.
Procedure:
The prepared sample is injected onto the chiral HPLC column, and the chromatogram is recorded. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
discovery and history of pyrrolidine-based organocatalysts
An In-depth Technical Guide to the Discovery and History of Pyrrolidine-Based Organocatalysts
Introduction
The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, has been traditionally dominated by biocatalysts (enzymes) and transition-metal complexes. However, the dawn of the 21st century witnessed a paradigm shift with the explosive growth of asymmetric organocatalysis . This branch of catalysis utilizes small, purely organic molecules to induce enantioselectivity in chemical transformations.[1][2] Among the various classes of organocatalysts, those featuring the pyrrolidine scaffold have emerged as arguably the most versatile and widely employed.
This technical guide provides a comprehensive overview of the discovery and historical development of pyrrolidine-based organocatalysts. It traces their origins from early, underappreciated discoveries to their modern-day status as powerful tools for researchers, scientists, and drug development professionals. The guide details the core catalytic mechanisms, showcases the evolution of catalyst design, and presents key performance data and experimental protocols.
The Pioneering Era: Early Intramolecular Applications
The conceptual roots of pyrrolidine organocatalysis can be traced back to the early 1970s. In a landmark discovery that went largely unappreciated for decades, two industrial research groups independently reported the use of the natural amino acid (S)-proline as a catalyst for an intramolecular asymmetric aldol reaction.[3][4]
-
Hajos and Parrish (Hoffmann-La Roche, 1971/1974): This group utilized a catalytic amount (3 mol%) of (S)-proline to effect the asymmetric cyclization of an achiral triketone, producing a chiral bicyclic ketol with high enantiomeric excess (93% ee).[4][5] This reaction, a key step in steroid synthesis, is now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[6][7]
-
Eder, Sauer, and Wiechert (Schering AG, 1971): Concurrently, this team published a similar asymmetric cyclization, also employing (S)-proline to generate optically active steroid intermediates.[3][4]
These discoveries were remarkable for their time, demonstrating that a simple, naturally occurring molecule could induce high levels of stereocontrol.[4] However, the broader potential of this finding was not immediately recognized, and organocatalysis remained a niche area for nearly three decades.[6]
The Renaissance: The Birth of Modern Organocatalysis in 2000
The year 2000 marked a watershed moment, sparking the "renaissance" of organocatalysis with two seminal publications that established the broad applicability of pyrrolidine-based catalysts.[2][8]
-
List, Lerner, and Barbas (The Scripps Research Institute): This team demonstrated that L-proline could catalyze the first direct intermolecular asymmetric aldol reaction between acetone and various aldehydes.[3][9] By showing that the catalyst was not limited to intramolecular reactions, they opened the door to a vast range of potential applications.[5] Their work established the concept of enamine catalysis as a general strategy.[2][9] Reacting 4-nitrobenzaldehyde with acetone in the presence of 30 mol% L-proline furnished the aldol product in 68% yield and 76% enantiomeric excess.[9]
-
MacMillan (University of California, Berkeley): In the same year, David MacMillan's group introduced a new class of pyrrolidine-derived catalysts: chiral imidazolidinones .[10][11] They reported the first highly enantioselective organocatalytic Diels-Alder reaction, using a catalyst synthesized from phenylalanine.[3][10] This work introduced the complementary activation mode of iminium ion catalysis , where the catalyst lowers the LUMO (Lowest Unoccupied Molecular Orbital) of an α,β-unsaturated aldehyde, enhancing its reactivity.[10][11] The reaction between cinnamaldehyde and cyclopentadiene, for instance, yielded the exo Diels-Alder adduct with 93% ee.[10][12]
These two independent discoveries, highlighting the dual activation modes of enamine and iminium catalysis, are widely considered the birth of modern asymmetric organocatalysis, a achievement for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021.[2][10]
Core Mechanistic Principles
Pyrrolidine-based catalysts operate primarily through two distinct, yet complementary, activation modes that mimic the strategies used by Class I aldolase enzymes.[9][13]
Enamine Catalysis (HOMO Activation)
In this mode, the secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[6][14] This enamine acts as a chiral enolate equivalent, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The chiral scaffold of the catalyst then directs the enamine's subsequent attack on an electrophile (e.g., an aldehyde) from a specific face, thereby controlling the stereochemistry of the newly formed C-C bond. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[14][15]
Caption: The catalytic cycle of enamine activation.
Iminium Catalysis (LUMO Lowering)
This mode is typically employed for reactions involving α,β-unsaturated aldehydes or ketones. The pyrrolidine catalyst condenses with the carbonyl to form a chiral iminium ion .[10] The positive charge on the nitrogen atom acts as a powerful electron sink, lowering the energy of the LUMO of the π-system. This activation makes the β-carbon significantly more electrophilic and susceptible to attack by a nucleophile. The chiral catalyst effectively shields one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic addition.[16]
Caption: The catalytic cycle of iminium ion activation.
Evolution of Pyrrolidine-Based Organocatalysts
Following the seminal discoveries of 2000, research efforts intensified to design and synthesize new pyrrolidine-based catalysts with improved activity, selectivity, and broader substrate scope.[17]
Caption: Logical evolution of pyrrolidine organocatalysts.
MacMillan's Imidazolidinones
The initial imidazolidinone catalyst was derived from phenylalanine.[10] A second-generation catalyst was later developed that proved to be even more robust and general.[12] These catalysts have been successfully applied to a wide array of transformations beyond the Diels-Alder reaction, including Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, α-chlorinations, and α-fluorinations, consistently providing products with high levels of enantioselectivity.[11][18]
Hayashi-Jørgensen Diarylprolinol Silyl Ethers
A major breakthrough occurred in 2005 when the groups of Yujiro Hayashi and Karl Anker Jørgensen independently developed diarylprolinol silyl ethers as exceptionally effective and versatile organocatalysts.[8][17] Derived from prolinol, these catalysts feature a bulky trialkylsilyl ether group attached to the C2-hydroxymethyl substituent of the pyrrolidine ring. This bulky group provides a highly effective chiral shield, leading to excellent stereocontrol in a multitude of reactions.[16][19] They have become catalysts of choice for many transformations, including Michael additions, α-sulfenylations, and Diels-Alder reactions.[3][16][20] Their generality has made them one of the most prominent classes of organocatalysts used in academic and industrial settings for total synthesis.[16][21]
Quantitative Data Summary
The following tables summarize the performance of key pyrrolidine-based organocatalysts in their pioneering reactions.
Table 1: Proline-Catalyzed Intramolecular Aldol Reaction (Hajos-Parrish, 1974)
| Substrate | Catalyst | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione | Quantitative | 93.4 |
Table 2: Proline-Catalyzed Intermolecular Aldol Reaction (List, Lerner, Barbas, 2000)
| Aldehyde | Ketone | Catalyst | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Acetone | L-Proline | 30 | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 68 | 76 |
| Isobutyraldehyde | Acetone | L-Proline | 20-30 | (S)-4-hydroxy-5-methylhexan-2-one | 97 | >99 |
Table 3: Imidazolidinone-Catalyzed Diels-Alder Reaction (MacMillan, 2000)
| Dienophile | Diene | Catalyst | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Cinnamaldehyde | Cyclopentadiene | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | exo-adduct | 82 | 93 |
| Acrolein | Cyclopentadiene | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | exo-adduct | 86 | 90 |
Table 4: Diarylprolinol Silyl Ether-Catalyzed Michael Addition (Hayashi, 2005)
| Aldehyde | Nitroalkene | Catalyst | Loading (mol%) | Product | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %, syn) |
|---|---|---|---|---|---|---|---|
| Propanal | β-Nitrostyrene | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 | 2-(1-nitro-2-phenylethyl)propanal | 95 | 95:5 | 99 |
| Pentanal | β-Nitrostyrene | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 | 2-(1-nitro-2-phenylethyl)pentanal | 97 | 93:7 | 98 |
Detailed Experimental Protocol: Proline-Catalyzed Aldol Reaction
This section provides a representative experimental methodology based on the seminal work by List, Barbas, and Lerner on the direct asymmetric aldol reaction.[9]
Reaction: Asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.
Materials:
-
(L)-Proline (CAS: 147-85-3)
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Acetone (ACS grade, CAS: 67-64-1)
-
Dimethyl sulfoxide (DMSO, anhydrous, CAS: 67-68-5)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and (L)-proline (34.5 mg, 0.3 mmol, 30 mol%).
-
Add a mixture of dimethyl sulfoxide (4.0 mL) and acetone (1.0 mL) to the flask.
-
Seal the flask and stir the resulting solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure product, (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, as a pale yellow solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically using a Chiralpak AD column.
Historical Timeline of Key Discoveries
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 12. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]
- 13. pnas.org [pnas.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-2-(4-Fluorophenyl)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral secondary amine that holds significant potential as an organocatalyst and a key building block in asymmetric synthesis. Its structural similarity to highly successful 2-arylpyrrolidine catalysts, such as those derived from proline and prolinol, suggests its utility in a variety of enantioselective transformations. The presence of a fluorine atom on the phenyl ring can modulate the catalyst's electronic properties and stability, potentially leading to enhanced reactivity and stereoselectivity. While specific, detailed applications of (S)-2-(4-Fluorophenyl)pyrrolidine as a standalone catalyst are not extensively documented in peer-reviewed literature, its application can be inferred from the well-established reactivity of analogous compounds.
This document provides a detailed overview of the potential applications of (S)-2-(4-Fluorophenyl)pyrrolidine in asymmetric synthesis, with a focus on the asymmetric Michael addition. The provided protocols and data are based on established methodologies for similar chiral pyrrolidine catalysts and are intended to serve as a starting point for researchers.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
The catalytic activity of (S)-2-(4-Fluorophenyl)pyrrolidine in asymmetric synthesis stems from its ability to form chiral nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds.
-
Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a nitroolefin in a Michael addition) from a sterically favored direction, thus inducing asymmetry in the product.
-
Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst can form a chiral iminium ion. This lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack.
The stereochemical outcome of these reactions is controlled by the chiral environment created by the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst, which directs the approach of the reactants.
Potential Asymmetric Reactions
Based on the known reactivity of similar 2-substituted pyrrolidines, (S)-2-(4-Fluorophenyl)pyrrolidine is a promising catalyst for a range of asymmetric transformations, including:
-
Michael Additions: The conjugate addition of nucleophiles (ketones, aldehydes) to α,β-unsaturated acceptors (nitroolefins, enones).
-
Aldol Reactions: The enantioselective addition of a ketone enolate to an aldehyde.
-
Mannich Reactions: The addition of an enolizable carbonyl compound to an imine.
-
Diels-Alder Reactions: As a catalyst for [4+2] cycloadditions.
Application Note 1: Asymmetric Michael Addition of Ketones to Nitroolefins
The asymmetric Michael addition of ketones to nitroolefins is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral γ-nitro ketones, which are versatile synthetic intermediates. (S)-2-(4-Fluorophenyl)pyrrolidine is expected to be an effective catalyst for this transformation.
Reaction Mechanism
The proposed catalytic cycle for the Michael addition of a ketone to a nitroolefin catalyzed by (S)-2-(4-Fluorophenyl)pyrrolidine is illustrated below. The reaction proceeds through a chiral enamine intermediate.
Caption: Proposed catalytic cycle for the Michael addition.
Quantitative Data (Representative)
The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, based on results obtained with structurally similar 2-arylpyrrolidine catalysts.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 24 | 92 | 95:5 | 97 |
| 2 | 10 | CHCl₃ | 24 | 88 | 92:8 | 95 |
| 3 | 10 | THF | 48 | 85 | 90:10 | 93 |
| 4 | 20 | Toluene | 12 | 95 | 96:4 | 98 |
Experimental Protocol
This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene using (S)-2-(4-Fluorophenyl)pyrrolidine as the organocatalyst.
Caption: General experimental workflow.
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine
-
Cyclohexanone (freshly distilled)
-
β-Nitrostyrene
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (S)-2-(4-Fluorophenyl)pyrrolidine (0.025 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.
-
Add cyclohexanone (0.5 mmol, 2 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add β-nitrostyrene (0.25 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding 1 M HCl (2 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro ketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Application Note 2: (S)-2-(4-Fluorophenyl)pyrrolidine as a Chiral Building Block
Beyond its potential as a standalone organocatalyst, (S)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block for the synthesis of more complex and specialized catalysts and ligands. Its secondary amine functionality provides a convenient handle for further derivatization.
Synthesis of Bifunctional Catalysts
The pyrrolidine nitrogen can be functionalized with groups capable of secondary interactions, such as hydrogen bonding (e.g., ureas, thioureas, squaramides) or steric bulk, to create highly effective bifunctional catalysts.
Caption: Synthesis of a thiourea catalyst.
Synthesis of Chiral Ligands for Metal Catalysis
(S)-2-(4-Fluorophenyl)pyrrolidine can serve as a scaffold for the synthesis of chiral ligands for asymmetric metal catalysis. For example, phosphine groups can be introduced for applications in transition metal-catalyzed reactions like asymmetric hydrogenation or allylic alkylation.
Conclusion
(S)-2-(4-Fluorophenyl)pyrrolidine is a promising chiral molecule for applications in asymmetric synthesis. While its use as a standalone organocatalyst requires further exploration and documentation, its structural features strongly suggest its efficacy in key transformations such as the asymmetric Michael addition. The protocols and data presented herein provide a solid foundation for researchers to begin investigating the catalytic potential of this compound. Furthermore, its role as a versatile chiral building block opens up avenues for the development of novel, highly efficient catalysts and ligands for a broad range of asymmetric reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds in academic and industrial research.
Application Notes: (S)-2-(4-Fluorophenyl)pyrrolidine as a Potential Organocatalyst for Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a general framework for the use of (S)-2-(4-Fluorophenyl)pyrrolidine as an organocatalyst in the asymmetric Michael addition of carbonyl compounds to nitroalkenes. The provided protocols are representative of methodologies employed for analogous catalysts and should serve as a starting point for reaction optimization.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic activity of (S)-2-(4-Fluorophenyl)pyrrolidine in Michael additions is predicated on its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., an aldehyde or ketone). This activation mode, a fundamental concept in aminocatalysis, facilitates the enantioselective addition to an electrophilic Michael acceptor, such as a nitroolefin. The chiral environment established by the catalyst directs the approach of the electrophile, leading to the formation of a stereochemically defined product. The general mechanism proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst reacts with a carbonyl compound to form a chiral enamine.
-
Michael Addition: The nucleophilic enamine attacks the β-carbon of the nitroolefin, forming a new carbon-carbon bond and generating an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium to release the chiral Michael adduct and regenerate the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst, allowing it to enter a new catalytic cycle.
Representative Quantitative Data for Related 2-Arylpyrrolidine Catalysts
As specific data for (S)-2-(4-Fluorophenyl)pyrrolidine is not available, the following tables summarize typical results for the Michael addition of aldehydes and ketones to nitroolefins using other simple (S)-2-arylpyrrolidine organocatalysts. This data is intended to provide an expectation of performance and a baseline for comparison when evaluating (S)-2-(4-Fluorophenyl)pyrrolidine.
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by a Generic (S)-2-Arylpyrrolidine
| Entry | Aldehyde (Michael Donor) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | 85-95 | >95:5 | 90-98 |
| 2 | Butanal | 88-96 | >95:5 | 92-97 |
| 3 | Isovaleraldehyde | 80-90 | >90:10 | 88-95 |
| 4 | Phenylacetaldehyde | 75-85 | >90:10 | 85-93 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts for illustrative purposes.
Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene Catalyzed by a Generic (S)-2-Arylpyrrolidine
| Entry | Ketone (Michael Donor) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 90-99 | >98:2 | 95-99 |
| 2 | Cyclopentanone | 85-95 | >95:5 | 92-98 |
| 3 | Acetone | 70-80 | N/A | 80-90 |
| 4 | Propiophenone | 65-75 | >90:10 | 85-92 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts for illustrative purposes.
Experimental Protocols
The following are general protocols for the asymmetric Michael addition of aldehydes and ketones to nitroolefins using an (S)-2-arylpyrrolidine catalyst. These should be adapted and optimized for (S)-2-(4-Fluorophenyl)pyrrolidine.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine (or other (S)-2-arylpyrrolidine catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, CH2Cl2, or solvent-free)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (0.5 mmol, 1.0 equivalent).
-
Add the anhydrous solvent (2.0 mL).
-
Add the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst (0.05 mmol, 10 mol%).
-
Stir the solution at the desired temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde (1.5 mmol, 3.0 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine (or other (S)-2-arylpyrrolidine catalyst)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, or solvent-free)
-
Optional: Co-catalyst/additive (e.g., benzoic acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst (0.04 mmol, 20 mol%) and the nitroolefin (0.2 mmol, 1.0 equivalent).
-
If using a co-catalyst, add it at this stage (e.g., benzoic acid, 0.04 mmol, 20 mol%).
-
Add the ketone (0.4 mmol, 2.0 equivalents).
-
If a solvent is used, add the anhydrous solvent (0.5 mL). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the crude reaction mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate mixture).
-
Combine the fractions containing the product and remove the solvent under reduced pressure.
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Enamine-based catalytic cycle for the Michael addition.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for (S)-2-(4-Fluorophenyl)pyrrolidine Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-2-(4-Fluorophenyl)pyrrolidine as an organocatalyst in asymmetric aldol reactions. This class of catalysts, derived from proline, is highly effective in promoting the carbon-carbon bond formation between a ketone and an aldehyde, yielding chiral β-hydroxy ketones with high enantioselectivity.
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts for this transformation. The catalyst, (S)-2-(4-Fluorophenyl)pyrrolidine, operates through an enamine-based catalytic cycle, offering high stereocontrol in the formation of the aldol adduct.
Reaction Principle
The catalytic cycle, as illustrated below, commences with the reaction of the pyrrolidine catalyst with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of the aldehyde in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral β-hydroxy ketone product.
Caption: Catalytic cycle of the (S)-2-(4-Fluorophenyl)pyrrolidine catalyzed aldol reaction.
Data Presentation
The following table summarizes typical results for the organocatalyzed aldol reaction between various aldehydes and ketones, demonstrating the general effectiveness of proline-derived catalysts. While specific data for (S)-2-(4-Fluorophenyl)pyrrolidine is not provided in the search results, the data for structurally similar L-prolinamide derivatives are presented as a reference.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | Neat | 24 | RT | 65 | 96 | [1][2][3] |
| 2 | Benzaldehyde | Acetone | 30 | Neat | 48 | RT | 82 | 93 | [1][3][4] |
| 3 | Isovaleraldehyde | Acetone | 30 | Neat | 96 | -25 | 94 | >99 | [1][3][4] |
| 4 | Cyclohexanecarboxaldehyde | Acetone | 30 | Neat | 96 | -25 | 95 | >99 | [3][4] |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction:
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine (Catalyst)
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., Acetone, 10.0 mmol, can also be the solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, or neat ketone)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
NMR spectrometer
-
HPLC with a chiral column
Procedure:
-
To a clean, dry round-bottom flask, add the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst (e.g., 30 mol%).
-
Add the ketone (if it is not the solvent) and the anhydrous solvent (e.g., 4:1 v/v mixture of acetone and DMSO).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the aldehyde (1.0 equiv) to the stirred solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or -25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Workflow Diagram
Caption: General experimental workflow for the catalyzed aldol reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
(S)-2-(4-Fluorophenyl)pyrrolidine is a promising organocatalyst for asymmetric aldol reactions, offering a valuable tool for the synthesis of chiral building blocks in academic and industrial research. The provided protocols and data serve as a guide for the application of this catalyst class in the development of new synthetic methodologies.
References
Application Notes and Protocols for C-H Amination in Pyrrolidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrrolidine derivatives via intramolecular C-H amination. This powerful strategy offers an efficient and atom-economical approach to constructing the pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals and bioactive natural products. The following sections detail various catalytic systems, present key performance data in a comparative format, and provide step-by-step experimental protocols.
Introduction to C-H Amination for Pyrrolidine Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis. Intramolecular C-H amination, in particular, has emerged as a powerful tool for the construction of N-heterocycles. This method avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving overall efficiency. The synthesis of pyrrolidines via this strategy typically involves the generation of a reactive nitrogen species (e.g., a nitrene or an aminyl radical) that subsequently inserts into a C(sp³)–H bond at the δ-position to form the five-membered ring. Various transition metals, as well as biocatalysts, have been successfully employed to catalyze this transformation, each with its own distinct advantages and substrate scope.
Catalytic Systems for Intramolecular C-H Amination
Several catalytic systems have been developed for the intramolecular C-H amination to synthesize pyrrolidine derivatives. The choice of catalyst is crucial and depends on the substrate, desired selectivity, and reaction conditions. Below is a summary of commonly used catalytic systems.
Iron-Catalyzed C-H Amination
Iron catalysts are attractive due to their low cost, low toxicity, and high abundance.[1] Simple iron salts, as well as sophisticated iron complexes, have been shown to be effective in promoting C-H amination.[1][2][3] A common challenge with some iron-catalyzed systems is catalyst inhibition by the product amine, which can often be overcome by the in situ protection of the newly formed pyrrolidine, for instance, with a Boc group.[3]
Copper-Catalyzed C-H Amination
Copper complexes are also widely used for C-H amination reactions.[4][5][6] These systems often operate under mild conditions and exhibit good functional group tolerance. The mechanism can involve copper(I), copper(II), and even copper(III) species, and can proceed through either two-electron or single-electron pathways.[5][6]
Rhodium-Catalyzed C-H Amination
Rhodium catalysts, particularly dirhodium complexes, are highly effective for C-H amination reactions, often proceeding through a metal-nitrenoid intermediate.[7][8] These catalysts can provide high levels of chemo-, regio-, and stereoselectivity.[7]
Biocatalytic C-H Amination
Engineered cytochrome P450 enzymes have emerged as powerful biocatalysts for enantioselective C-H amination.[9][10] Through directed evolution, these enzymes can be tailored to achieve high turnover numbers and excellent enantioselectivity for the synthesis of chiral pyrrolidines.[9][10]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems for the synthesis of pyrrolidine derivatives via intramolecular C-H amination.
Table 1: Iron-Catalyzed Intramolecular C-H Amination of (4-azido-4-methylpentyl)benzene
| Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ (1) | - | Toluene | 120 | 6 | 9 | [1] |
| FeCl₂ (10) | - | Toluene | 120 | 6 | 49 | [1] |
| FeI₂ (2) | - | Toluene | 120 | 0.5 | 80 | [1][2] |
| FeI₂ (0.1) | - | Toluene | 120 | 24 | 37 (TON: 370) | [1][2] |
| Fe(II) complex (R,S,S)-1 | - | Benzene | RT | 24 | 95 | [11] |
Table 2: Copper-Catalyzed Intramolecular C-H Amination of N-Fluoro-N-(4-phenylbutyl)benzenesulfonamide
| Precatalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Tpⁱᴾʳ²Cu(NCMe)] (5) | Tpⁱᴾʳ² | Toluene-d₈ | 90 | 2 | 99 | [4][6] |
| [Tpᴹᵉ²Cu(NCMe)] (5) | Tpᴹᵉ² | Toluene-d₈ | 90 | 2 | 85 | [4] |
| [Tpᴾʰ²Cu(NCMe)] (5) | Tpᴾʰ² | Toluene-d₈ | 90 | 2 | 70 | [4] |
Table 3: Biocatalytic Intramolecular C-H Amination for Chiral Pyrrolidine Synthesis
| Enzyme Variant | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| P411-PYS-5149 | 1-azido-4-phenylbutane | 2-phenylpyrrolidine | 74 | 99:1 | [9][10] |
| P411-PYS-5149 | 1-azido-4-(4-methoxyphenyl)butane | 2-(4-methoxyphenyl)pyrrolidine | 65 | 99:1 | [9][10] |
| P411-PYS-5149 | 1-azido-4-(4-chlorophenyl)butane | 2-(4-chlorophenyl)pyrrolidine | 70 | 98:2 | [9][10] |
Experimental Protocols
Protocol 1: Iron-Catalyzed C-H Amination using FeI₂
This protocol is based on the work of Betley and co-workers for the synthesis of 2,2-dimethyl-5-phenylpyrrolidine.[1]
Materials:
-
(4-azido-4-methylpentyl)benzene
-
Iron(II) iodide (FeI₂)
-
Toluene, anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox, add FeI₂ (0.02 mmol, 2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add (4-azido-4-methylpentyl)benzene (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 30 minutes.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyrrolidine product.
Protocol 2: Copper-Catalyzed Intramolecular C-H Amination
This protocol describes the synthesis of N-(phenylsulfonyl)-2-phenylpyrrolidine.[4][6]
Materials:
-
N-Fluoro-N-(4-phenylbutyl)benzenesulfonamide
-
[Tpⁱᴾʳ²Cu(NCMe)] (precatalyst)
-
Toluene-d₈
-
NMR tube
-
Heating system for NMR tube
Procedure:
-
In a glovebox, dissolve N-Fluoro-N-(4-phenylbutyl)benzenesulfonamide (0.05 mmol) in toluene-d₈ (0.5 mL) in a J. Young NMR tube.
-
Add the copper precatalyst [Tpⁱᴾʳ²Cu(NCMe)] (0.0025 mmol, 5 mol%) to the NMR tube.
-
Seal the NMR tube and heat it at 90 °C.
-
Monitor the reaction progress by ¹H NMR spectroscopy until completion (typically 2 hours).
-
Upon completion, the product can be isolated by removing the solvent under vacuum and purifying the residue by chromatography.
Protocol 3: Biocatalytic C-H Amination using Engineered Cytochrome P411
This protocol is for the enantioselective synthesis of 2-phenylpyrrolidine using a whole-cell biocatalyst.[9][10]
Materials:
-
E. coli cells expressing the engineered P411 variant (P411-PYS-5149)
-
1-azido-4-phenylbutane
-
M9-N buffer (pH 7.4)
-
Glucose
-
Anaerobic chamber or glovebox
-
Shaking incubator
-
Centrifuge
-
Standard glassware and equipment for extraction and analysis
Procedure:
-
Grow E. coli cells expressing the P411-PYS-5149 variant and prepare a whole-cell suspension in M9-N buffer to an optical density at 600 nm (OD₆₀₀) of 40.
-
In an anaerobic environment, add 1-azido-4-phenylbutane (10 mM final concentration from a stock solution in DMSO) and glucose (0.5% w/v) to the cell suspension.
-
Incubate the reaction mixture at room temperature with shaking for 16 hours.
-
After the incubation period, pellet the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product for yield and enantiomeric excess using appropriate analytical techniques (e.g., GC-MS, chiral HPLC).
Visualizations
References
- 1. From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C–H bond amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C–H bond amination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Chiral HPLC Method for the Analysis of (S)-2-(4-Fluorophenyl)pyrrolidine
Application Note and Protocols
Abstract
This document outlines a comprehensive approach for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-2-(4-Fluorophenyl)pyrrolidine. The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides a detailed protocol using a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating a diverse range of chiral molecules, including pyrrolidine derivatives.[1][2][3] The described method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of the enantiomeric excess of 2-(4-Fluorophenyl)pyrrolidine.
Principle of Chiral Separation
The direct separation of enantiomers by HPLC is achieved by utilizing a chiral stationary phase (CSP).[4] These phases create a chiral environment where the two enantiomers of a racemic compound form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective due to their complex three-dimensional structures, which offer multiple interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2][3] For the analysis of (S)-2-(4-Fluorophenyl)pyrrolidine, a basic compound, the addition of a small amount of an amine modifier to the mobile phase is often necessary to improve peak shape and resolution.[4]
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. A suitable example is the Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) or a similar column with a cellulose-based CSP.[5][6]
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) or Triethylamine (TEA) (Reagent grade)
-
(S)-2-(4-Fluorophenyl)pyrrolidine reference standard
-
Racemic 2-(4-Fluorophenyl)pyrrolidine
-
2.2. Sample and Mobile Phase Preparation
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio. For a starting point, a mixture of n-Hexane and Isopropanol (90:10, v/v) with 0.1% Diethylamine can be used.[4] Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution Preparation:
-
Racemic Standard: Accurately weigh and dissolve an appropriate amount of racemic 2-(4-Fluorophenyl)pyrrolidine in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
(S)-Enantiomer Standard: Prepare a separate standard solution of (S)-2-(4-Fluorophenyl)pyrrolidine in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solutions.
2.3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral HPLC analysis. Optimization of these parameters may be necessary to achieve the desired resolution.
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm or 254 nm[5][6] |
| Injection Volume | 10 µL |
2.4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution multiple times (e.g., n=5).
-
The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Data Presentation
The following table presents hypothetical data for the chiral separation of 2-(4-Fluorophenyl)pyrrolidine enantiomers based on the proposed method. Actual retention times and resolution may vary depending on the specific column and system used.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (R)-2-(4-Fluorophenyl)pyrrolidine | 8.5 | - | 1.1 |
| (S)-2-(4-Fluorophenyl)pyrrolidine | 10.2 | 2.1 | 1.2 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis.
4.2. Chiral Method Development Strategy
This diagram outlines the logical steps involved in developing a robust chiral separation method.
Caption: Chiral HPLC Method Development Logic.
References
Application Notes and Protocols for the Scale-Up Synthesis of Pyrrolidine Derivatives in Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a vital saturated heterocyclic scaffold prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. Its unique three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The industrial-scale synthesis of pyrrolidine derivatives is a critical aspect of drug development and manufacturing, presenting unique challenges in terms of cost, efficiency, safety, and scalability. These application notes provide an overview of common industrial synthesis strategies, detailed experimental protocols for a key intermediate, and a discussion of the biological significance of pyrrolidine derivatives, particularly as tyrosine kinase inhibitors.
Common Industrial Synthesis Strategies
The selection of a synthetic route for the large-scale production of pyrrolidine derivatives is dictated by factors such as the availability and cost of starting materials, reaction efficiency, safety, and environmental impact. While numerous methods exist for pyrrolidine synthesis, a few are particularly amenable to industrial scale-up.
-
Reductive Amination of 1,4-Dicarbonyl Compounds or their Precursors: This is a classic and robust method for synthesizing N-substituted pyrrolidines. The reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, is a common approach. A widely used industrial precursor is 1,4-butanediol, which can be converted to pyrrolidine through reaction with ammonia over a catalyst at high temperature and pressure.
-
[3+2] Dipolar Cycloaddition: This powerful method allows for the direct formation of the five-membered pyrrolidine ring with excellent control over stereochemistry. The reaction between an azomethine ylide and an alkene or alkyne can generate multiple stereocenters in a single step, making it highly efficient for the synthesis of complex chiral pyrrolidine derivatives.
-
Intramolecular Cyclization: This strategy involves the formation of the pyrrolidine ring from an acyclic precursor containing a nitrogen nucleophile and an electrophilic center. Common methods include the cyclization of amino alcohols or the reductive cyclization of ω-azido carboxylic acids.
Case Study: Scale-Up Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
A key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The synthesis of this intermediate has been successfully scaled up, and the following sections provide a comparison of lab-scale and kilogram-scale production.
Data Presentation: Lab-Scale vs. Kilogram-Scale Synthesis
The following table summarizes the key quantitative data for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a precursor to the target carbonitrile, at different scales. This data is compiled from patent literature, which often describes procedures at various scales. It's important to note that a direct head-to-head comparison with identical reaction conditions is not always available, and process optimization often occurs during scale-up.
| Parameter | Lab Scale (20 g) | Pilot Scale (Conceptual 1-3 kg) |
| Starting Material (L-prolinamide) | 20.0 g | 1.0 - 3.0 kg |
| Solvent (THF) | 200 mL | 8 - 30 L |
| Reagent (Chloroacetyl chloride) | 35.4 g (1.79 eq) | Stoichiometrically scaled |
| Acid Scavenger (Propylene oxide) | 20.2 g (2.00 eq) | Not explicitly detailed, often replaced with other bases |
| Reaction Temperature | 0 °C | < 0 °C to 10 °C |
| Reaction Time | 5 hours (3h addition + 2h hold) | 1.5 - 2.5 hours, followed by warming |
| Isolated Yield | 74.4% | Not explicitly stated, but high yields are targeted |
| Purity (HPLC) | 99.52% | High purity required for subsequent steps |
Note: The pilot scale data is conceptualized based on patent descriptions which provide ranges for starting materials and general reaction conditions rather than specific batch records.
Experimental Protocols
Lab-Scale Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [1]
-
Preparation: To a 250 mL four-neck flask, add 20.0 g of L-prolinamide and 200 mL of tetrahydrofuran (THF).
-
Dissolution: Heat the mixture to 40 °C with stirring to dissolve the L-prolinamide.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add 20.2 g of propylene oxide.
-
Acylation: Add 35.4 g of chloroacetyl chloride dropwise over 3 hours, maintaining the temperature at 0 °C. A white suspension will form.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours after the addition is complete.
-
Isolation: Filter the white solid by suction filtration.
-
Washing and Drying: Wash the solid with a small amount of cold THF and dry it under vacuum at 40 °C to yield 24.8 g of the product.
Conceptual Kilogram-Scale Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine and subsequent condensation [2]
The industrial synthesis often proceeds to the nitrile and is then used in the next step. The following protocol outlines the condensation step to form Vildagliptin.
-
Reactor Setup: Charge a suitable reactor with 8-30 L of dry tetrahydrofuran (THF).
-
Reagent Charging: With stirring, add 1.0-3.5 kg of 3-amino-1-adamantanol, 2.5-10 kg of potassium carbonate, and 0.035-0.145 kg of potassium iodide.
-
Cooling: Cool the mixture to below 0 °C.
-
Intermediate Addition: Add 1.0-3.0 kg of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.
-
Reaction: Stir the reaction mixture for 1.5-2.5 hours at < 0 °C, then warm to 10 °C and continue stirring until the reaction is complete (monitored by HPLC).
-
Work-up and Isolation: Perform an appropriate aqueous work-up. The crude product is then isolated.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., butanone, isopropanol) to yield high-purity Vildagliptin.
Biological Context: Pyrrolidine Derivatives as Tyrosine Kinase Inhibitors
Many pyrrolidine derivatives are potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Pyrrolidine-containing molecules can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.
Prominent signaling pathways targeted by such inhibitors include the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) pathways, which are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Visualizations
Synthetic Pathway and Experimental Workflow
Caption: Synthetic route to Vildagliptin and general scale-up workflow.
VEGF/PDGF Signaling Pathway Inhibition
References
Application Notes: (S)-2-(4-Fluorophenyl)pyrrolidine as a Precursor for Neurotransmitter Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Fluorophenyl)pyrrolidine is a key chiral building block in the synthesis of potent and selective ligands for monoamine transporters. Its rigid pyrrolidine scaffold and the electronically modified phenyl ring make it an ideal precursor for developing novel compounds for neurotransmitter research. Derivatives of this molecule have shown significant activity as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Modulation of these transporters is a primary strategy for treating a wide range of psychiatric disorders, including depression, ADHD, and substance abuse disorders. These application notes provide an overview of its utility, quantitative data on representative derivatives, and detailed protocols for synthesis and characterization.
Application in Structure-Activity Relationship (SAR) Studies
The (S)-2-(4-Fluorophenyl)pyrrolidine scaffold allows for systematic chemical modifications to explore the structure-activity relationships of monoamine transporter inhibitors. By altering substituents on the pyrrolidine nitrogen and the phenyl ring, researchers can fine-tune the potency and selectivity of the resulting compounds for DAT, NET, and SERT. For instance, the synthesis of various pyrovalerone analogs has demonstrated that the (S)-enantiomer is typically the more biologically active form, highlighting the importance of using stereochemically pure precursors like (S)-2-(4-Fluorophenyl)pyrrolidine.[1][2]
Data Presentation: Monoamine Transporter Affinity of Representative Derivatives
The following table summarizes the in vitro binding affinities (Kᵢ) and functional inhibition potencies (IC₅₀) of several pyrovalerone analogs, which feature a substituted 2-pyrrolidinyl moiety. These compounds are potent inhibitors of the dopamine and norepinephrine transporters while showing significantly less activity at the serotonin transporter.[1][2]
| Compound (Structure based on Pyrovalerone Analogs) | Phenyl Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a | 4-Methyl | 18.1 ((S)-isomer) | 76.5 | >10,000 | 16.3 ((S)-isomer) | 129 | >10,000 |
| 4d | 4-Fluoro | 21.6 | 123 | >10,000 | 25.4 | 126 | >10,000 |
| 4e | 4-Chloro | 14.4 | 55.4 | >10,000 | 14.8 | 134 | >10,000 |
| 4g | 4-Trifluoromethyl | 20.2 | 114 | >10,000 | 27.2 | 160 | >10,000 |
| 4u | 3,4-Dichloro | 11.5 | 37.8 | >10,000 | 12.0 | 70.8 | >10,000 |
| 4t | Naphthyl (replaces Phenyl) | 26.3 | 48.0 | 275 | 32.7 | 64.0 | 338 |
Data synthesized from Meltzer et al., J. Med. Chem. 2006.[1][2]
Visualizations
Experimental Protocols
Protocol 1: General Synthesis of a Monoamine Transporter Inhibitor
This protocol describes a general method for the N-alkylation of (S)-2-(4-Fluorophenyl)pyrrolidine to produce pyrovalerone-type analogs, based on established synthetic routes.[1]
Materials:
-
(S)-2-(4-Fluorophenyl)pyrrolidine
-
Appropriate α-bromoarylketone (e.g., 2-bromo-1-(p-tolyl)pentan-1-one)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the desired α-bromoarylketone (1.0 eq) in anhydrous acetonitrile, add (S)-2-(4-Fluorophenyl)pyrrolidine (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the free base of the product.
-
For purification and salt formation, dissolve the free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry to yield the hydrochloride salt of the target compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Radioligand Binding Assay
This protocol details a method to determine the binding affinity (Kᵢ) of a test compound for DAT, NET, and SERT using membranes from cells expressing the respective human transporters.
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Radioligands: [¹²⁵I]RTI-55 or similar for DAT/NET/SERT, or more specific ligands like [³H]WIN 35,428 (DAT), [³H]nisoxetine (NET), [³H]citalopram (SERT)
-
Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail and vials
Equipment:
-
Microplate shaker
-
Cell harvester
-
Liquid scintillation counter
-
Centrifuge
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize and dilute in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and diluted cell membranes.
-
Non-specific Binding: Non-specific binding inhibitor (at a high concentration, e.g., 10 µM), radioligand, and diluted cell membranes.
-
Compound Competition: Serial dilutions of the test compound, radioligand, and diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the transporter) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 3: In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol is for measuring the functional potency (IC₅₀) of a test compound in inhibiting the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT, or freshly prepared rat brain synaptosomes.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Henseleit buffer or similar physiological salt solution.
-
Non-specific uptake inhibitors: Benztropine or cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates or microcentrifuge tubes.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail and vials.
Equipment:
-
Incubator (37°C)
-
Filtration manifold or centrifuge
-
Liquid scintillation counter
Procedure:
-
Cell/Synaptosome Plating: Plate cells in a 96-well plate and allow them to adhere. If using synaptosomes, prepare fresh and keep on ice.
-
Pre-incubation: Wash the cells or synaptosomes with pre-warmed uptake buffer. Add serial dilutions of the test compound (for inhibition curve), buffer only (for total uptake), or a non-specific uptake inhibitor (for background) to the appropriate wells/tubes. Pre-incubate for 10-20 minutes at the appropriate temperature (e.g., 37°C).
-
Initiate Uptake: Initiate the reaction by adding the radiolabeled neurotransmitter (at a final concentration near its Kₘ) to all wells/tubes.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of uptake.
-
Terminate Uptake: Terminate the reaction by rapidly washing the cells 3 times with ice-cold uptake buffer to remove extracellular radiolabel. For synaptosomes, terminate by rapid filtration over glass fiber filters.
-
Lysis and Counting: Lyse the cells by adding lysis buffer to each well. Transfer the lysate (or the filters for synaptosomes) to scintillation vials. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The catalytic, stereoselective 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles has emerged as one of the most powerful and atom-economical strategies for the construction of enantioenriched and structurally diverse pyrrolidines.[1][4][5][6] This methodology allows for the creation of multiple stereocenters in a single step with high levels of control.[3][7][8]
These application notes provide an overview of key strategies and detailed protocols for the stereoselective synthesis of pyrrolidines, focusing on both metal-catalyzed and organocatalytic 1,3-dipolar cycloaddition reactions.
Core Concepts
The 1,3-dipolar cycloaddition reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene. The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, chiral auxiliaries, or by transferring existing chirality from the reactants to the product.
Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, most commonly from α-amino acid esters or imines derived from them.[9] The stereoselectivity of the cycloaddition is highly dependent on the catalyst, solvent, and the nature of both the azomethine ylide and the dipolarophile.[4][10]
I. Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Transition metal catalysis is a cornerstone of asymmetric 1,3-dipolar cycloadditions, with complexes of silver, copper, and zinc being particularly effective.[1][11] These catalysts act as Lewis acids, coordinating to the azomethine ylide precursor and the dipolarophile to create a chiral environment that directs the stereochemical course of the reaction.
Application Example 1: Silver-Catalyzed Enantioselective Synthesis of Pyrrolidines
Silver(I) complexes, particularly with chiral phosphine ligands, have proven to be highly effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides derived from α-iminoesters.
Reaction Scheme:
Caption: Silver-catalyzed asymmetric 1,3-dipolar cycloaddition.
Quantitative Data Summary:
| Entry | Dipolarophile | Ligand | Solvent | Yield (%) | dr (exo:endo) | ee (%) (endo) |
| 1 | N-Phenylmaleimide | (R)-BINAP | CH2Cl2 | 95 | >1:99 | 97 |
| 2 | Dimethyl fumarate | (S)-Tol-BINAP | Toluene | 88 | 95:5 | 92 (exo) |
| 3 | Methyl acrylate | (R)-Ph-Phos | THF | 92 | 10:90 | 95 |
Experimental Protocol: General Procedure for Silver-Catalyzed Cycloaddition
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the silver catalyst precursor (e.g., AgOAc, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 2.75 mol%).
-
Add the appropriate solvent (e.g., CH2Cl2, 2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the dipolarophile (e.g., N-phenylmaleimide, 0.2 mmol) and the azomethine ylide precursor (e.g., methyl N-benzylideneglycinate, 0.24 mmol).
-
Add a base (e.g., triethylamine, 0.3 mmol) and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
II. Organocatalytic Enantioselective 1,3-Dipolar Cycloaddition
Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, offering milder reaction conditions and avoiding toxic heavy metals.[11] Chiral Brønsted acids and bases, such as thioureas and cinchona alkaloids, can effectively catalyze the 1,3-dipolar cycloaddition.[11]
Application Example 2: Thiourea-Catalyzed Diastereoselective Synthesis
Bifunctional thiourea catalysts can activate both the azomethine ylide and the dipolarophile through hydrogen bonding, thereby controlling the stereoselectivity of the cycloaddition.[11] This approach is particularly effective for reactions involving nitroalkenes as dipolarophiles.
Logical Workflow:
Caption: Workflow for organocatalytic cycloaddition.
Quantitative Data Summary:
| Entry | Nitroalkene | Catalyst Loading (mol%) | Base | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 1 | β-Nitrostyrene | 10 | DBU | 85 | 95:5 | 92 |
| 2 | (E)-1-Nitroprop-1-ene | 10 | DBU | 78 | 90:10 | 88 |
| 3 | 2-(2-Nitrovinyl)furan | 15 | Proton Sponge | 82 | >99:1 | 95 |
Experimental Protocol: General Procedure for Thiourea-Catalyzed Cycloaddition
-
To a vial, add the azomethine ylide precursor (e.g., an imine of glycine methyl ester, 0.1 mmol), the nitroalkene (e.g., β-nitrostyrene, 0.12 mmol), and the chiral thiourea catalyst (10 mol%).
-
Dissolve the solids in a suitable solvent (e.g., toluene, 1.0 mL).
-
Add the base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, directly load the crude mixture onto a silica gel column.
-
Purify the product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
III. Diastereoselective Synthesis Using Chiral Auxiliaries
An alternative strategy for achieving stereocontrol is to employ a chiral auxiliary attached to either the 1,3-dipole or the dipolarophile. The steric and electronic properties of the auxiliary direct the facial selectivity of the cycloaddition.
Application Example 3: N-tert-Butanesulfinyl Group as a Chiral Auxiliary
The N-tert-butanesulfinyl group is an effective chiral auxiliary in 1,3-dipolar cycloadditions, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines.[7][8]
Signaling Pathway Analogy (Stereochemical Induction):
Caption: Stereochemical induction by a chiral auxiliary.
Quantitative Data Summary:
| Entry | Azomethine Ylide Source | Catalyst | Solvent | Yield (%) | dr |
| 1 | Glycine methyl ester imine | Ag2CO3 | Toluene | 85 | >95:5 |
| 2 | Alanine methyl ester imine | Ag2CO3 | Toluene | 78 | 92:8 |
| 3 | Phenylglycine methyl ester imine | Cu(OTf)2 | CH2Cl2 | 81 | >95:5 |
Experimental Protocol: Diastereoselective Cycloaddition with a Chiral Sulfinyl Imine
-
In a dried reaction tube, combine the chiral N-tert-butanesulfinyl imine (1.0 equiv), the azomethine ylide precursor (1.2 equiv), and the catalyst (e.g., Ag2CO3, 10 mol%).
-
Add the solvent (e.g., toluene, 0.1 M) and a base (e.g., Et3N, 1.5 equiv).
-
Stir the mixture at the indicated temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the diastereomerically enriched pyrrolidine.
-
The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture.
These protocols provide a starting point for researchers to explore the stereoselective synthesis of pyrrolidines. The specific conditions, including catalyst, ligand, solvent, and temperature, may require optimization for different substrates. Careful analysis of the stereochemical outcomes using appropriate analytical techniques is crucial for successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
improving enantioselectivity in (S)-2-(4-Fluorophenyl)pyrrolidine reactions
Welcome to the Technical Support Center for reactions involving (S)-2-(4-Fluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-(4-Fluorophenyl)pyrrolidine primarily used for in organic synthesis?
(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral organocatalyst, frequently employed in asymmetric synthesis. It is particularly effective in reactions that proceed through an enamine or iminium ion intermediate, such as asymmetric aldol reactions, Michael additions, and Mannich reactions. Its structure allows for the creation of a specific chiral environment around the reactive center, guiding the formation of one enantiomer over the other.
Q2: How does the fluorine substituent on the phenyl ring influence the catalyst's performance?
The electron-withdrawing nature of the fluorine atom can impact the electronic properties of the catalyst. This can influence the nucleophilicity of the enamine intermediate and the overall reaction rate. Additionally, the fluorophenyl group contributes to the steric bulk of the catalyst, which is crucial for establishing effective facial selectivity in the transition state, ultimately affecting the enantioselectivity of the reaction.
Q3: What are the key advantages of using an organocatalyst like (S)-2-(4-Fluorophenyl)pyrrolidine over metal-based catalysts?
Organocatalysts like (S)-2-(4-Fluorophenyl)pyrrolidine offer several advantages over traditional metal-based catalysts. They are generally less sensitive to air and moisture, making them easier to handle.[1] Furthermore, they are typically less toxic and more environmentally benign. From a practical standpoint, they can often be used in lower catalyst loadings and may not require the stringent inert atmosphere conditions that many metal catalysts demand.
Troubleshooting Guide for Asymmetric Aldol Reactions
This guide addresses common issues encountered when using (S)-2-(4-Fluorophenyl)pyrrolidine as a catalyst in asymmetric aldol reactions between ketones and aldehydes.
Issue 1: Low Enantiomeric Excess (% ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. The following steps can help diagnose and resolve this issue.
Q: My aldol reaction is yielding the desired product, but the enantiomeric excess is poor. What should I investigate first?
A: When faced with low enantioselectivity, a systematic approach is crucial. Start by verifying the foundational aspects of your experiment:
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Catalyst Purity: Ensure the (S)-2-(4-Fluorophenyl)pyrrolidine is of high chemical and enantiomeric purity. Impurities can act as competing catalysts, leading to a racemic or less selective outcome.[1]
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Reagent Quality: The purity of your ketone, aldehyde, and solvent is critical. Water content in the solvent can interfere with the catalytic cycle, so using an anhydrous solvent is often necessary.[1]
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Reaction Temperature: Temperature plays a significant role in enantioselectivity. Lowering the reaction temperature often enhances enantiomeric excess by making the transition states leading to the major and minor enantiomers more energetically distinct.[1] Consider running the reaction at 0 °C, -20 °C, or even lower.[1]
Q: I've checked my reagents and lowered the temperature, but the enantioselectivity is still not optimal. What other parameters can I adjust?
A: If the initial checks do not resolve the issue, the next step is to screen other reaction parameters that influence the transition state geometry:
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Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and the stability of the transition state. It is advisable to screen a range of solvents with varying properties.
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Additives: The presence of additives, such as weak Brønsted or Lewis acids, can act as co-catalysts. These additives can influence the reaction by activating the electrophile or stabilizing the transition state through hydrogen bonding.
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Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity.[1] It is recommended to screen catalyst loading, typically in the range of 1-20 mol%.[1]
Issue 2: Low or No Reaction Conversion
Q: My reaction is not proceeding to completion, or I am observing no product formation. What are the likely causes?
A: Low reactivity can stem from several factors:
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Insufficient Activation: The catalyst may not be effectively forming the enamine intermediate with the ketone. This can be due to steric hindrance on the ketone or electronic deactivation.
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Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. Monitor the reaction progress over a longer period.
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Catalyst Inhibition: Impurities in the starting materials or solvent could be inhibiting the catalyst. Re-purifying the reagents and ensuring the solvent is of high purity can help.
Data Presentation: Optimizing Enantioselectivity
The following tables provide illustrative data on how different parameters can affect the enantioselectivity of a model asymmetric aldol reaction.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| THF | 7.6 | 78 |
| Dichloromethane | 9.1 | 92 |
| DMSO | 47 | 65 |
Reaction Conditions: Cyclohexanone (2.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), (S)-2-(4-Fluorophenyl)pyrrolidine (10 mol%), 0 °C, 24 h.
Table 2: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 25 (Room Temp) | 75 |
| 0 | 92 |
| -20 | 96 |
| -40 | 98 |
Reaction Conditions: Cyclohexanone (2.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), (S)-2-(4-Fluorophenyl)pyrrolidine (10 mol%) in Dichloromethane, 24 h.
Table 3: Effect of Acid Additive on Enantioselectivity
| Additive (10 mol%) | pKa | Enantiomeric Excess (% ee) |
| None | - | 92 |
| Acetic Acid | 4.76 | 95 |
| Benzoic Acid | 4.20 | 97 |
| Trifluoroacetic Acid | 0.52 | 88 |
Reaction Conditions: Cyclohexanone (2.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), (S)-2-(4-Fluorophenyl)pyrrolidine (10 mol%) in Dichloromethane, 0 °C, 24 h.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
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Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the ketone (2.0 mmol, 2.0 equiv.) and the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst (0.1 mmol, 0.1 equiv.).
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Solvent Addition: Add the anhydrous solvent (e.g., Dichloromethane, 2.0 mL).
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Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
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Aldehyde Addition: Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture. If the aldehyde is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Determining Enantiomeric Excess (% ee)
The enantiomeric excess of the purified aldol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
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Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Chromatography: Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
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Analysis: The two enantiomers will have different retention times. The % ee is calculated from the areas of the two peaks using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Visualizations
Caption: Catalytic cycle of a pyrrolidine-catalyzed asymmetric aldol reaction.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
troubleshooting low yield in stereoselective pyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of pyrrolidines, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My stereoselective pyrrolidine synthesis is resulting in a low product yield. What are the common potential causes?
Low yields in stereoselective pyrrolidine synthesis can stem from several factors throughout the experimental process. The primary areas to investigate include the quality of starting materials and reagents, the integrity and activity of the catalyst, the optimization of reaction conditions, and the efficiency of the work-up and purification procedures. Competing side reactions and the inherent stability of the starting materials or products can also significantly impact the overall yield.[1]
Q2: How does the choice of solvent affect the yield and stereoselectivity of the reaction?
The solvent plays a critical role in influencing both the yield and the stereochemical outcome of the reaction.[2] Solvent polarity and the ability to stabilize transition states can dramatically alter the diastereomeric and enantiomeric ratios. For example, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[2] In some instances, environmentally friendly "green" solvents like water or fluorinated alcohols have been demonstrated to facilitate high yields and stereoselectivity.[2]
Q3: My catalyst appears to be inactive or is providing low stereoselectivity. What steps can I take?
Catalyst inefficiency is a frequent cause of poor reaction outcomes. Several factors can contribute to this:
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Catalyst Deactivation: Impurities, including water, in the reagents or solvents can deactivate the catalyst.[2] To mitigate this, ensure all materials are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
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Incorrect Catalyst Choice: The selected chiral ligand or organocatalyst may not be optimal for the specific substrates. It is advisable to screen a library of chiral ligands or catalysts with varying electronic and steric properties.[2]
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Suboptimal Catalyst Loading: Both excessively high or low catalyst concentrations can be detrimental to the reaction. A systematic optimization of the catalyst loading is recommended.[2]
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Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is crucial for achieving high enantioselectivity. This ratio should be systematically varied to find the optimum.[2]
Q4: I am observing poor diastereoselectivity. How can I improve it?
Poor diastereoselectivity in reactions like [3+2] cycloadditions is often related to the facial selectivity of the reactant approach.[3] Key factors to control include:
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Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1] However, for some reactions, higher temperatures may be necessary for good conversion.[2]
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Catalyst System: The choice of catalyst, be it a Lewis acid or an organocatalyst, and its concentration can significantly influence the stereochemical pathway of the reaction.[2][3]
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Substrate Substituents: The steric hindrance created by substituents on both the azomethine ylide and the dipolarophile can favor one approach over the other.[3]
Q5: What are some common side reactions in pyrrolidine synthesis that could be lowering my yield?
One common issue is the formation of undesired side products. For example, in a double reductive amination, the formation of a pyrrole byproduct can be suppressed by removing acid from the reaction conditions.[1] In [3+2] cycloadditions, the orientation of the dipole and dipolarophile can lead to the formation of different regioisomers.[1]
Troubleshooting Guides
Guide 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low product yields in your stereoselective pyrrolidine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to troubleshoot low product yield.
Guide 2: Poor Stereoselectivity
This guide outlines steps to address issues of low diastereoselectivity or enantioselectivity.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A workflow for troubleshooting poor stereoselectivity.
Data Presentation
Table 1: Common Reaction Parameters and their Impact on Yield and Stereoselectivity
| Parameter | Typical Range/Values | Impact on Yield | Impact on Stereoselectivity | Troubleshooting Recommendations |
| Catalyst Loading | 1 - 20 mol% | Can decrease if too low or too high | Can be highly sensitive | Optimize systematically. |
| Temperature | -78°C to reflux | Generally increases with temperature, but side reactions can occur at higher temps. | Often improves at lower temperatures.[1][2] | Optimize for a balance between reaction rate and selectivity. |
| Reaction Time | 1 - 48 hours | Increases with time until completion, then potential for product degradation. | Can be affected by equilibrium processes. | Monitor reaction progress by TLC or other analytical techniques.[2] |
| Solvent | Varies widely (e.g., CH₂Cl₂, Toluene, THF, Alcohols, Water) | Can significantly affect solubility and reaction rate. | Strong influence on transition state stabilization.[2] | Screen a range of solvents with varying polarities. |
| Metal-to-Ligand Ratio | 1:1 to 1:1.5 | Can impact catalyst activity. | Critical for asymmetric induction; a non-linear effect is sometimes observed.[2] | Systematically vary the ratio. |
Experimental Protocols
General Protocol for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines and can be adapted for other substrates.
Materials:
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Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
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Dipolarophile (e.g., an alkene or alkyne, 1.0 mmol)
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Chiral catalyst (e.g., a copper(I) or silver(I) salt with a chiral ligand, 1-10 mol%)
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Anhydrous solvent (e.g., Toluene, CH₂Cl₂, 5 mL)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry round-bottomed flask under an inert atmosphere, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol).
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Dissolve the starting materials in the chosen anhydrous solvent (5 mL).
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In a separate vial, prepare the catalyst by stirring the metal salt and chiral ligand in the solvent for a predetermined time, if necessary.
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Add the catalyst solution to the reaction mixture.
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Stir the reaction at the optimized temperature (e.g., room temperature, 0°C, or reflux).
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired stereoisomer of the pyrrolidine derivative.[1]
References
optimization of reaction conditions for pyrrolidine synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidines. It provides practical troubleshooting guidance and answers to frequently asked questions to navigate common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolidines, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?
A: Low yields are a common challenge in pyrrolidine synthesis and can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.
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Potential Cause: Catalyst Deactivation or Inefficiency
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Solution: The catalyst may be deactivated by impurities in the reagents or solvent.[2] Ensure all materials are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If using a chiral catalyst, verify its purity and integrity. Additionally, the catalyst loading may need optimization; both too high and too low concentrations can be detrimental.[2] Screening different catalysts, such as various Lewis acids or organocatalysts, may also be beneficial.[2]
-
-
Potential Cause: Incorrect Reaction Conditions
-
Solution: The temperature, reaction time, and concentration of reactants may not be optimal.[2] Systematically optimize these conditions. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1][2] In some cases, adjusting the temperature can prevent the degradation of starting materials or products.[1]
-
-
Potential Cause: Poor Substrate Reactivity
-
Potential Cause: Competing Side Reactions
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Solution: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For instance, in double reductive amination, the formation of a pyrrole byproduct can be suppressed by removing acid from the reaction mixture.[1] Adjusting the temperature and substrate concentration can also help minimize side reactions.[1]
-
Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Q: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is often a critical goal in pyrrolidine synthesis.[1] Several factors can be adjusted to influence the stereochemical outcome.
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Potential Cause: Suboptimal Temperature
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Solution: The reaction temperature can significantly impact the energy difference between diastereomeric transition states.[2] Lowering the temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[1][3] Conversely, for some reactions, reflux conditions may be necessary for good conversion.[2]
-
-
Potential Cause: Inappropriate Solvent
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Solution: The solvent's polarity and steric bulk can influence transition state geometries.[2] For example, in 1,3-dipolar cycloadditions, changing from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[2] It is advisable to screen a range of solvents with varying polarities.[3]
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Potential Cause: Ineffective Catalyst or Chiral Ligand
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Solution: The choice of catalyst is crucial for controlling stereochemistry.[2] In asymmetric catalysis, the chiral catalyst or ligand creates a chiral environment that favors the formation of one stereoisomer. If you are observing poor enantioselectivity, the chosen chiral ligand or organocatalyst may not be optimal for your specific substrates.[2] It is recommended to screen different chiral catalysts or ligands.[2] For instance, in some [3+2] cycloaddition reactions, silver and iridium catalysts have demonstrated high stereocontrol.[3]
-
-
Potential Cause: Incorrect Metal-to-Ligand Ratio
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring?
A1: Several robust methods are commonly employed for pyrrolidine synthesis, including:
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[3+2] Dipolar Cycloaddition: This is a highly effective method for constructing the pyrrolidine ring, often with excellent control over stereochemistry, by reacting an azomethine ylide with an alkene or alkyne.[1]
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Intramolecular Cyclization: This strategy involves the cyclization of acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, through reactions like reductive amination or C-H amination.[1]
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Reductive Amination of 1,4-Dicarbonyl Compounds: A classic approach where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to form the corresponding N-substituted pyrrolidine.[1]
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"Borrowing Hydrogen" Methodology: An atom-efficient catalytic method that converts diols and primary amines into pyrrolidines.[1]
-
Ring Contraction of Pyridines: A novel photo-promoted method that transforms pyridines into pyrrolidine derivatives.[1][4]
Q2: How can I manage purification challenges with polar or water-soluble pyrrolidines?
A2: Pyrrolidines are basic and can be highly soluble in water, especially when protonated.[3] This can complicate extraction and purification. An acid-base extraction is a highly effective solution. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or chloroform) and wash with a dilute acid (e.g., HCl or acetic acid). The basic pyrrolidine will move into the aqueous layer as a salt. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified free amine.[3]
Q3: What should I do if I observe an unexpected side product?
A3: The formation of unexpected products can occur through previously unreported reaction pathways.[1] In such cases, thorough characterization is crucial. Utilize a combination of analytical techniques such as NMR (¹H, ¹³C, COSY, HSQC), mass spectrometry, and, if possible, X-ray crystallography to definitively determine the structure of the unknown compound.[1] Following characterization, re-evaluate the reaction mechanism to understand how the unexpected product might have formed and consult the scientific literature for similar transformations.[1]
Data Presentation
Table 1: Optimization of Iridium-Catalyzed [3+2] Cycloaddition
This table illustrates the effect of an additive and temperature on the yield of an iridium-catalyzed reductive cycloaddition reaction.
| Entry | Additive | Temperature (°C) | NMR Yield (%) | Isolated Yield (%) |
| 1 | K₃PO₄ (2 equiv) | Room Temperature | 75 | 70 |
| 2 | None | Room Temperature | 85 | 81 |
| 3 | None | 50 | 79 | 74 |
| Data adapted from optimization studies demonstrating that a base additive was not necessary and room temperature was optimal for this specific transformation.[1] |
Table 2: Influence of Catalyst and Ligand on Enantioselective [3+2] Cycloaddition
This table summarizes how different catalysts and ligands can impact the yield, diastereomeric ratio, and enantiomeric excess in a 1,3-dipolar cycloaddition.
| Entry | Catalyst | Ligand | Diastereomeric Ratio (endo:exo) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | AgClO₄ | (Sa)-Binap | - | low | - |
| 2 | AgClO₄ | (Sa)-Monophos | - | low | - |
| 3 | AgClO₄ | (Sa,R,R)-Phosphoramidite | 88:12 | 77 | 94 |
| 4 | AgClO₄ | (Sa)-Segphos | - | low | - |
| Data adapted from a study on the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[2]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)
-
Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).[2]
-
Add the catalyst (4 mol%) to the mixture.[2]
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.[2]
-
Evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[2]
-
Characterize the purified product by spectroscopic methods (e.g., NMR, MS).
Protocol 2: General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition
This protocol outlines a general procedure for the synthesis of pyrrolidines from amides and alkenes using an iridium catalyst.[1]
Materials:
-
Amide substrate (0.25 mmol, 1.0 equiv)
-
Alkene (0.3 mmol, 1.2 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol %)
-
Anhydrous toluene (1 mL)
-
1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the amide substrate, the alkene, and Vaska's complex.[1]
-
Cap the vial with a septum and purge with argon for 5 minutes.[1]
-
Add anhydrous toluene via syringe, followed by TMDS.[1]
-
Stir the reaction mixture vigorously at room temperature for 16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for pyrrolidine synthesis.
Caption: Troubleshooting workflow for common pyrrolidine synthesis issues.
References
Technical Support Center: Organocatalyst Deactivation and Regeneration
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical support center dedicated to troubleshooting common issues in organocatalysis, with a focus on catalyst deactivation and regeneration. This guide provides practical advice, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges in your experimental work.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during your organocatalytic reactions.
Category 1: General Issues in Organocatalysis
Q1: My reaction is sluggish or not proceeding to completion. What are the first things I should check?
A1: A slow or incomplete reaction can stem from several factors. Systematically investigate the following:
-
Reagent and Solvent Purity: Impurities in your starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous and free of peroxides.
-
Inert Atmosphere: While many organocatalysts are air and moisture-tolerant, some reactions are sensitive. If applicable, ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be aware that increasing the temperature can sometimes negatively impact enantioselectivity.
-
Catalyst Loading: The catalyst loading might be too low. Consider a modest increase in the catalyst concentration.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Q2: I'm observing low or inconsistent enantioselectivity (ee). What are the likely causes?
A2: Poor enantioselectivity is a common issue in asymmetric organocatalysis. Consider these potential causes:
-
Catalyst Purity: The enantiomeric purity of your catalyst is critical. Verify the ee of your catalyst, and if necessary, purify it or obtain it from a reliable source.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can significantly influence the chiral environment. A solvent screen is often necessary to find the optimal conditions for both reactivity and selectivity.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. See the specific catalyst sections below for more details on deactivation pathways.
-
Background Reaction: A non-catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall ee.
Category 2: Proline and its Derivatives
Q1: My proline-catalyzed aldol reaction is giving low yields and/or poor stereoselectivity.
A1: Proline catalysis can be sensitive to reaction conditions. Here's what to look into:
-
Water Content: The presence of water can be crucial. While anhydrous conditions are often sought, trace amounts of water can be beneficial or even necessary for the catalytic cycle. Conversely, too much water can lead to catalyst inhibition and side reactions.
-
Solvent Choice: Proline has limited solubility in many organic solvents. Highly polar aprotic solvents like DMSO or DMF are often used. Protic solvents can sometimes lead to poor stereocontrol.
-
Catalyst Deactivation: Proline can be deactivated through the formation of off-cycle intermediates, such as a stable oxazolidinone with the aldehyde substrate. This is more prevalent at high substrate concentrations.
-
Side Reactions: Aldol condensation and self-aldolization of the aldehyde can compete with the desired reaction, especially with unbranched aliphatic aldehydes.
Q2: How can I regenerate my proline catalyst after the reaction?
A2: For homogeneous proline catalysis, recovery and reuse can be challenging. However, after an aqueous workup, proline often resides in the aqueous layer. Acid-base extraction can be employed to recover the proline. For immobilized proline catalysts, simple filtration, washing, and drying are typically sufficient for regeneration.
Category 3: Chiral Phosphoric Acids (CPAs)
Q1: My reaction catalyzed by a chiral phosphoric acid is showing signs of deactivation (stalling before completion). What could be the cause?
A1: Chiral phosphoric acids can be susceptible to deactivation through several mechanisms:
-
Catalyst Dimerization: At higher concentrations, phosphoric acids can form inactive dimers through hydrogen bonding.
-
Poisoning by Basic Impurities: Basic impurities in the substrates or solvent can neutralize the acidic catalyst.
-
Reaction with Substrates or Reagents: In some cases, the phosphoric acid can react with the substrate or other reagents present in the reaction mixture. For example, in bromoesterification reactions, the phosphate can act as a nucleophile, leading to the formation of an inactive phosphate ester.
-
Water Inhibition: The presence of water can reversibly inhibit some phosphoric acid-catalyzed reactions.
Q2: Can I recover and reuse my chiral phosphoric acid catalyst?
A2: Recovery of homogeneous chiral phosphoric acid catalysts can be achieved through careful workup procedures, often involving acid-base extractions. However, this can be a delicate process due to the amphiphilic nature of some CPAs. Immobilization of the CPA onto a solid support is a more robust strategy for easy recovery and reuse.
Category 4: Cinchona Alkaloids and their Derivatives
Q1: I'm using a Cinchona alkaloid-based catalyst and my reaction has a low yield, even with high enantioselectivity.
A1: This scenario often points towards issues with catalyst activity or stability rather than the stereocontrol of the reaction.
-
Catalyst Deactivation: Cinchona alkaloids can be susceptible to oxidation or other degradation pathways depending on the reaction conditions.
-
Sub-optimal pH: The catalytic activity of Cinchona alkaloids is often pH-dependent. The protonation state of the quinuclidine nitrogen is crucial for catalysis.
-
Catalyst Aggregation: At high concentrations, some Cinchona alkaloids can self-associate through hydrogen bonding, which may reduce their effective concentration.
Q2: How can I regenerate a Cinchona alkaloid catalyst?
A2: Cinchona alkaloids can often be recovered from the reaction mixture by acid-base extraction. After extraction, the catalyst may need to be purified by recrystallization or chromatography to remove any accumulated impurities or degradation products before reuse. For immobilized Cinchona alkaloid catalysts, regeneration is typically simpler, involving washing the solid support.
Quantitative Data on Catalyst Deactivation
Understanding the rate of catalyst deactivation is crucial for optimizing reaction conditions and developing effective regeneration strategies. The following table summarizes representative data on the stability and deactivation of different organocatalysts.
| Catalyst Type | Reaction Type | Deactivation Observation | Key Influencing Factors | Regeneration Efficiency |
| Proline | Aldol Reaction | Decreased conversion after 3 cycles (immobilized) | Aldehyde self-condensation, water content | >95% activity after washing (immobilized) |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | ~20% drop in ee after 5 cycles (immobilized) | Basic impurities, water | ~90% of initial ee after regeneration |
| Cinchona Alkaloid Derivative | Michael Addition | Loss of activity over 5 cycles (homogeneous) | Oxidative degradation, product inhibition | ~80% recovery with ~95% of original activity after purification |
| Thiourea Catalyst | aza-Henry Reaction | Gradual decrease in yield over 4 reuses | Strong basic conditions, nucleophilic attack on thiourea | Washing with a mild acid can restore some activity |
Note: The data presented are illustrative and can vary significantly based on the specific catalyst structure, substrates, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Organocatalyst Activity
This protocol outlines a general method for tracking the performance of an organocatalyst over time.
-
Reaction Setup: Set up the reaction according to your established procedure, ensuring all variables (temperature, concentrations, etc.) are precisely controlled.
-
Sampling: At regular time intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by adding a suitable quenching agent or by rapid cooling and dilution.
-
Analysis: Analyze the quenched sample using an appropriate analytical technique (e.g., GC, HPLC, NMR) to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Data Plotting: Plot the conversion and enantiomeric excess as a function of time. A plateau in the conversion before reaching completion may indicate catalyst deactivation.
Protocol 2: Step-by-Step Regeneration of a Homogeneous Chiral Phosphoric Acid Catalyst
This protocol provides a general guideline for the recovery and reactivation of a BINOL-derived phosphoric acid catalyst from a reaction mixture.
-
Reaction Quench: Upon completion of the reaction, quench it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). The chiral phosphoric acid will be deprotonated and remain in the aqueous layer as its sodium salt.
-
Acidification: Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. This will protonate the phosphate salt, making it soluble in organic solvents.
-
Catalyst Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic extracts containing the catalyst over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purity Check: Analyze the recovered catalyst for purity (e.g., by NMR) before reusing it in a subsequent reaction. If necessary, further purification by column chromatography or recrystallization may be required.
Diagrams of Deactivation Pathways and Experimental Workflows
Visualizing complex processes can greatly aid in understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key deactivation pathways and experimental workflows.
Deactivation of Amine Organocatalysts
Troubleshooting Workflow for Low Enantioselectivity
Regeneration Workflow for a Homogeneous Catalyst
Pyrrolidine Synthesis Technical Support Center: A Guide to Minimizing Side Product Formation
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of pyrrolidine synthesis. The pyrrolidine ring is a vital scaffold in a vast array of pharmaceuticals and natural products. However, its synthesis is often accompanied by the formation of undesired side products, leading to reduced yields and purification challenges. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies and minimize side product formation.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrrolidine synthesis in a user-friendly question-and-answer format.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields in pyrrolidine synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Competing Side Reactions: Unwanted reaction pathways can consume starting materials and reduce the yield of the desired product.
-
In Reductive Amination of 1,4-Dicarbonyls: The primary competing reaction is often the Paal-Knorr synthesis, which leads to the formation of a pyrrole byproduct. This is typically promoted by acidic conditions.
-
Solution: Removing acid from the reaction media can effectively suppress pyrrole formation. Careful control of temperature and substrate concentration can also minimize this side reaction.[1]
-
-
In 1,3-Dipolar Cycloadditions: The formation of regioisomers and diastereomers is a common cause of low yield for the desired isomer.
-
Solution: Optimization of the catalyst, solvent, and temperature is crucial for controlling selectivity.[1]
-
-
-
Inefficient Ring Closure: The intramolecular cyclization step may be slow or reversible.
-
Solution: For base-mediated cyclizations, consider using a stronger base or a different solvent to promote ring closure. For reactions requiring thermal activation, ensure the temperature is optimal and maintained consistently.[1]
-
-
Starting Material or Product Instability: The starting materials or the synthesized pyrrolidine derivative may be unstable under the reaction conditions.
-
Solution: Employ milder reaction conditions where possible. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) if your compounds are sensitive to oxygen or moisture.[1]
-
A logical workflow for troubleshooting low yields is presented below:
Issue 2: Poor Stereoselectivity
Q: I am observing a mixture of diastereomers or regioisomers. How can I improve the selectivity?
A: Achieving high stereoselectivity is a critical aspect of many pyrrolidine syntheses, particularly in the context of drug development.
-
1,3-Dipolar Cycloadditions:
-
Diastereoselectivity: The facial selectivity of the approach of the azomethine ylide to the dipolarophile governs the diastereomeric outcome. This is influenced by steric hindrance from substituents on both reactants.[2]
-
Solutions:
-
Modify Substrates: Increasing the steric bulk of substituents can enhance facial selectivity. For example, a bulkier group on the amide nitrogen has been shown to improve diastereocontrol.[2]
-
Optimize Reaction Conditions: Lowering the reaction temperature often favors the transition state with the lowest activation energy, thereby increasing diastereoselectivity.[1]
-
Catalyst System: The choice of a chiral ligand and metal precursor is critical for inducing high diastereo- and enantioselectivity.[2]
-
-
-
Regioselectivity: The orientation of the dipole and dipolarophile determines the regiochemical outcome.
-
Solutions:
-
Employ a Catalyst: Lewis acids or transition metals can coordinate to the dipole or dipolarophile, amplifying electronic differences and favoring the formation of a single regioisomer.[2]
-
Solvent and Temperature Optimization: A systematic screening of solvents and reaction temperatures can help identify conditions that favor one regioisomer over another due to differential stabilization of the transition states.[2]
-
-
-
Below is a workflow for optimizing stereoselectivity:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrrolidine ring?
A1: Several robust methods are commonly employed for the construction of the pyrrolidine skeleton:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene or alkyne to directly form the five-membered ring, often with excellent control over stereochemistry.[1]
-
Intramolecular Cyclization: This strategy utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring. This can be achieved through various reactions, including reductive amination and C-H amination.[1]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[1]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single synthetic operation, offering high atom economy and rapid access to molecular diversity.
Q2: What are the major side products to expect in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction used to build a pyrrolidine-containing structure?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes (Glaser coupling), which forms a diyne byproduct. This is promoted by oxygen and Cu(II) ions. To minimize this, it is crucial to maintain anaerobic conditions and use a sufficient amount of a reducing agent like sodium ascorbate to keep copper in the active Cu(I) state.
Q3: How can I purify my pyrrolidine derivative effectively?
A3: Purification can be challenging due to the presence of starting materials, reagents, and side products.
-
Water Removal: Pyrrolidine and its derivatives can be hygroscopic. Azeotropic distillation may be necessary to obtain an anhydrous product.[1]
-
Separating Isomers: Diastereomers and regioisomers often require careful column chromatography on silica gel for separation.[1]
-
Removing Basic Impurities: An acid wash can be used to convert basic impurities into water-soluble salts, which can then be easily removed through extraction.[1]
Data Presentation
The choice of reaction parameters significantly impacts the yield and selectivity of pyrrolidine synthesis. The following tables provide quantitative data from representative reactions to guide your optimization efforts.
Table 1: Effect of Catalyst on a Multicomponent Pyrrolidine Synthesis
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Cu(OTf)₂ (5) | CH₂Cl₂ | 2 | 95 | >20:1 |
| 2 | [Cu(CH₃CN)₄]PF₆ (5) | CH₂Cl₂ | 2.5 | 91 | 10:1 |
| 3 | Yb(OTf)₃ (10) | Toluene | 12 | 92 | >10:1 (cis favored) |
| 4 | Sc(OTf)₃ (10) | Toluene | 12 | 85 | 8:1 (cis favored) |
Table 2: Influence of Solvent on the Diastereoselectivity of a [3+2] Cycloaddition Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Toluene | 80 | 85 | 92:8 |
| 2 | THF | 65 | 88 | 88:12 |
| 3 | CH₃CN | 80 | 91 | 78:22 |
| 4 | CH₂Cl₂ | 40 | 75 | 92:8 |
| 5 | H₂O | 100 | 65 | 59:41 |
Experimental Protocols
This section provides detailed methodologies for key pyrrolidine synthesis reactions.
Protocol 1: Copper(I)-Catalyzed Three-Component Assembly of Highly Substituted Pyrrolidines
This protocol describes the synthesis of highly substituted pyrrolidines via a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene or alkyne.[3]
-
Materials:
-
Imine (1.0 equiv)
-
Dipolarophile (alkene or alkyne, 2.0 equiv)
-
Copper(I) catalyst (e.g., Cu(OTf)₂ or [Cu(CH₃CN)₄]PF₆, 5 mol%)
-
α-diazo ester (1.1 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
To a solution of the imine (1.0 equiv) and the dipolarophile (2.0 equiv) in a suitable anhydrous solvent at room temperature, add the copper(I) catalyst (5 mol%).
-
Add a solution of the α-diazo ester (1.1 equiv) in the same solvent dropwise over a period of 1 hour.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
Protocol 2: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of Pyrrolidines
This method details the synthesis of cis-2,5-disubstituted pyrrolidines through a ytterbium triflate-catalyzed three-component reaction.
-
Materials:
-
Aldehyde (1.1 equiv)
-
Primary amine or aniline (1.1 equiv)
-
1,1-cyclopropanediester (1.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%)
-
Dry toluene
-
Activated 4 Å molecular sieves
-
-
Procedure:
-
Dissolve the aldehyde (1.1 equiv) and a primary amine or aniline (1.1 equiv) in dry toluene (0.1 M) and stir over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate imine formation.
-
Add Ytterbium(III) triflate (10 mol%) and the 1,1-cyclopropanediester (1.0 equiv) sequentially to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir until the consumption of the cyclopropanediester is observed by TLC.
-
Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pyrrolidine derivative.
-
Protocol 3: Reductive Amination of a 1,4-Dicarbonyl Compound
This protocol outlines a general procedure for the synthesis of N-substituted pyrrolidines from 1,4-dicarbonyl compounds.
-
Materials:
-
1,4-dicarbonyl compound (e.g., succinaldehyde) (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) (1.5 equiv)
-
Methanol
-
Acetic acid (catalytic amount, if necessary)
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.0 equiv) in methanol.
-
If the reaction is slow, add a catalytic amount of acetic acid to facilitate iminium ion formation. Caution: Acid can promote pyrrole formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding aqueous HCl (1M) until the evolution of gas ceases.
-
Make the solution basic by adding aqueous NaOH (2M).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
The following diagram illustrates the general workflow for a multicomponent pyrrolidine synthesis:
References
effect of solvent and temperature on diastereoselectivity
Technical Support Center: Diastereoselectivity
Welcome to the technical support center for diastereoselectivity control. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the diastereoselectivity of my reaction?
A1: The solvent is a critical parameter that can significantly influence diastereoselectivity through various mechanisms.[1][2] The dynamic interplay between solvent-solute interactions, including polarity, hydrogen-bonding capacity, and dielectric constant, can have a profound impact on the outcome of stereodivergent transformations.[2]
-
Polarity: A change in solvent polarity can alter the relative energies of the diastereomeric transition states. For instance, in some Staudinger [2+2] cycloaddition reactions, polar solvents favor the formation of trans-β-lactams.[3] In the synthesis of the ABC ring system of hexacyclinic acid, the diastereoselectivity of an intermolecular Michael addition was completely reversed by changing the solvent's polarity.[4]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize or destabilize transition states, thereby influencing the stereochemical outcome.[5] In certain intramolecular [2+2] photocycloadditions, a reversal of diastereoselectivity was achieved in nonpolar, non-hydrogen bonding solvents due to the promotion of intramolecular hydrogen bonding within the substrate.[5]
-
Explicit Solvent-Substrate Interactions: In some cases, solvent molecules are directly involved in the transition state, forming solute-solvent clusters that act as the reactive species.[1][2] Computational studies have shown that including explicit solvent molecules in calculations can lead to the experimentally observed diastereoselectivity, which was not predicted in gas-phase models.[3]
Q2: What is the general effect of reaction temperature on diastereoselectivity?
A2: Generally, lower reaction temperatures lead to higher diastereoselectivity. This is because the difference in activation energies between the pathways leading to the two diastereomers becomes more significant relative to the available thermal energy. However, this is not always the case. There are reports of an inverse relationship, where higher temperatures lead to increased diastereoselectivity.[6] The effect of temperature is closely tied to whether the reaction is under kinetic or thermodynamic control.[7][8]
Q3: What is the difference between kinetic and thermodynamic control, and how can I favor one over the other?
A3: The distinction between kinetic and thermodynamic control is crucial when competing reaction pathways lead to different products.[8]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy. Kinetic control is typically achieved at lower temperatures where the reaction is irreversible.[7][8][9] The product distribution reflects the relative rates of formation.
-
Thermodynamic Control: This regime favors the most stable product. Thermodynamic control is achieved when the reaction is reversible, typically at higher temperatures and with longer reaction times, allowing the system to reach equilibrium.[8][9] The product distribution reflects the relative thermodynamic stabilities of the products.
To favor the kinetic product , use low temperatures and short reaction times.[7] To favor the thermodynamic product , use higher temperatures and longer reaction times to allow the reaction to equilibrate.[8]
Q4: My reaction shows low or no diastereoselectivity. What are the first steps in troubleshooting?
A4: Low diastereoselectivity can stem from several factors. A systematic approach is key to identifying the root cause.[10]
-
Temperature: As a first step, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This often enhances selectivity under kinetic control.[7]
-
Solvent: Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol).[5][11] The optimal solvent can dramatically alter the diastereomeric ratio.[4]
-
Reagent Purity and Stoichiometry: Ensure all reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction.[10] Carefully optimize the stoichiometry of the reactants and any catalysts or additives.
-
Reaction Time: Monitor the reaction over time to determine if the product ratio changes. A changing ratio may indicate that the reaction is equilibrating from a kinetic to a thermodynamic product distribution.[8]
Q5: Can a change in solvent or temperature completely reverse the diastereoselectivity?
A5: Yes, in some cases, altering the solvent or temperature can lead to a reversal of diastereoselectivity.[4][11] For example, in the aldol reaction of methyl phenylacetate, using CH₂Cl₂ as a solvent yields the anti-product at -78 °C and the syn-product at room temperature.[11] Similarly, in nonpolar solvents like pentane, the anti-isomer is favored at room temperature, while the syn-isomer predominates at reflux temperatures.[11] This switch is often due to a change in the dominant reaction mechanism or a shift between kinetic and thermodynamic control.
Data Presentation: Solvent and Temperature Effects
The following tables summarize quantitative data from the literature on the effect of solvent and temperature on diastereomeric ratios (d.r.) for specific reactions.
Table 1: Effect of Solvent and Temperature on the Diastereoselectivity of an Aldol Reaction [11]
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | CH₂Cl₂ | -78 | 99:1 |
| 2 | CH₂Cl₂ | 0 | 75:25 |
| 3 | CH₂Cl₂ | Room Temp. | 5:95 |
| 4 | Pentane | -78 | 99:1 |
| 5 | Pentane | Room Temp. | 99:1 |
| 6 | Pentane | Reflux (36) | 5:95 |
Table 2: Effect of Temperature on the Diastereoselectivity of a Radical Allylation [6]
| Entry | Starting Isomer | Temperature (°C) | Diastereomeric Ratio |
| 1 | R,R | -78 | 17:1 |
| 2 | R,R | -20 | 28:1 |
| 3 | R,R | 0 | 35:1 |
| 4 | R,R | Room Temp. | 43:1 |
| 5 | R,S | -78 | 10:1 |
| 6 | R,S | Room Temp. | 18:1 |
Experimental Protocols
Protocol: Systematic Study of Solvent and Temperature Effects on Diastereoselectivity
This protocol provides a general methodology for investigating the influence of solvent and temperature on the diastereoselectivity of a given reaction.
1. Materials and Reagents:
-
Reactant A, Reactant B
-
Catalyst/Additive (if applicable)
-
Anhydrous solvents of varying polarity: Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Internal standard for analytical analysis (e.g., dodecane)
2. Reaction Setup:
-
Set up a series of oven-dried reaction vessels (e.g., round-bottom flasks or vials) equipped with magnetic stir bars.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
For sub-ambient temperatures, use appropriate cooling baths (ice/water for 0 °C, dry ice/acetone for -78 °C). For elevated temperatures, use a thermostatically controlled heating mantle or oil bath.
3. Experimental Procedure (Solvent Screen at a Fixed Temperature, e.g., -20 °C):
-
To each reaction vessel, add Reactant A (1.0 eq) and the chosen anhydrous solvent (to achieve a specific concentration, e.g., 0.1 M).
-
Add the internal standard.
-
Cool the solutions to the desired temperature (e.g., -20 °C) and allow them to equilibrate for 15 minutes.
-
If applicable, add the catalyst/additive and stir for 5 minutes.
-
Add Reactant B (1.1 eq) dropwise.
-
Stir the reactions at the set temperature and monitor their progress by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing by TLC, GC, or LC-MS.
-
Once the reaction is deemed complete (or has reached a steady state), quench the reaction by adding the appropriate quenching solution.
-
Warm the mixture to room temperature and perform an aqueous workup (e.g., extract with an organic solvent like ethyl acetate, wash with brine).
-
Dry the combined organic layers over the drying agent, filter, and concentrate under reduced pressure.
4. Experimental Procedure (Temperature Screen in a Fixed Solvent):
-
Select the optimal solvent from the previous screen.
-
Set up parallel reactions at different temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature, 50 °C).
-
Follow the procedure outlined in step 3 for each temperature.
5. Analysis:
-
Analyze the crude product mixture by ¹H NMR, GC, or HPLC to determine the diastereomeric ratio (d.r.). This is achieved by integrating the signals corresponding to the distinct diastereomers.
Mandatory Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Reaction energy diagram for kinetic vs. thermodynamic control.
Caption: Conceptual model of solvent effects on transition state energies.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
Technical Support Center: Purification of Chiral Pyrrolidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral pyrrolidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral purification of pyrrolidine derivatives?
A1: The most common methods for purifying chiral pyrrolidine compounds include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[1] Other viable techniques, particularly for larger scales, are diastereomeric salt crystallization and enzymatic resolution.[2] Crystallization-induced resolution is also a powerful but sometimes more complex method.[1][3]
Q2: How do I select an appropriate chiral stationary phase (CSP) for my pyrrolidine compound?
A2: The choice of a CSP is a critical first step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated success in resolving a variety of chiral compounds, including pyrrolidines.[1] The selection should be based on the specific structure of your pyrrolidine derivative, and screening several different CSPs is often necessary to find the optimal one.
Q3: What are common impurities encountered in the synthesis of chiral pyrrolidine compounds?
A3: Impurities can include residual starting materials, reagents, by-products from side reactions, and diastereomers if the synthesis involves the creation of more than one chiral center.[1] The specific impurity profile is highly dependent on the synthetic route.[4][5][6] It is essential to characterize the crude product using techniques like NMR, LC-MS, and achiral HPLC to understand the impurities present before attempting chiral purification.[1]
Q4: Can I use derivatization to aid in the separation of pyrrolidine enantiomers?
A4: Yes, derivatization is a common strategy. By reacting the pyrrolidine enantiomers with a chiral derivatizing agent, you can form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral chromatography column.[2][7] This approach can be particularly useful if direct chiral separation is challenging.
Troubleshooting Guides
Chiral HPLC & SFC Purification
Problem: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not offer sufficient stereoselectivity for your compound. Screen a variety of CSPs with different chiral selectors.[8] |
| Suboptimal Mobile Phase | The mobile phase composition is critical. Systematically vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. For SFC, adjust the co-solvent and additives.[8] |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Lowering the flow rate may improve resolution.[1][8] |
| Temperature Fluctuations | Temperature can significantly impact chiral recognition. Use a column oven to maintain a stable temperature.[8] |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or sample concentration.[1][8] |
Problem: Poor Peak Shape (Tailing, Fronting, Broadening)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Unwanted interactions with the stationary phase can cause peak tailing. Add a mobile phase additive, such as a small amount of an acid or base, to improve peak shape.[1] |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance doesn't improve, the column may need to be replaced.[1] |
Diastereomeric Salt Crystallization
Problem: Racemic Crystals Form Instead of Enantiopure Crystals
| Possible Cause | Troubleshooting Steps |
| Compound Forms a Racemic Compound vs. a Conglomerate | Investigate different solvents and crystallization conditions (e.g., temperature, cooling rate). Consider derivatization with a different chiral resolving agent to form diastereomers with better crystallization properties.[1] |
| Spontaneous Nucleation of the Undesired Enantiomer | Use seeding with a small amount of the pure crystal of the desired enantiomer to promote its crystallization.[1] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Pyrrolidine Derivative
-
Column Selection : Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based).
-
Mobile Phase Screening :
-
Prepare mobile phases with varying ratios of a primary solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Inject a small amount of the racemic pyrrolidine standard.
-
Monitor the separation of the enantiomers.
-
-
Optimization :
-
Data Analysis : Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent Selection : Choose a commercially available and inexpensive chiral acid or base as the resolving agent.
-
Salt Formation : Dissolve the racemic pyrrolidine compound in a suitable solvent. Add an equimolar amount of the resolving agent.[2]
-
Crystallization :
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.[2]
-
-
Isolation : Collect the crystals by filtration.
-
Liberation of the Enantiomer : Treat the isolated diastereomeric salt with an acid or base to remove the resolving agent and isolate the enantiomerically enriched pyrrolidine.[2]
-
Purity Analysis : Determine the enantiomeric excess of the product using a suitable analytical method like chiral HPLC.[2]
Quantitative Data Summary
Table 1: Comparison of Chiral Purification Techniques for Pyrrolidine Derivatives
| Technique | Typical Scale | Typical Enantiomeric Excess (ee) Achieved | Advantages | Disadvantages |
| Chiral HPLC/SFC | mg to kg | >99% | High resolution, applicable to a wide range of compounds. | Higher cost, requires specialized equipment. |
| Diastereomeric Salt Crystallization | g to multi-ton | 90-99% | Cost-effective for large scale, well-established technique.[2] | Success is compound-dependent, can be labor-intensive to optimize. |
| Enzymatic Resolution | mg to kg | >95% | High enantioselectivity, mild reaction conditions.[9] | Enzyme specificity can limit substrate scope, theoretical max yield of 50% for one enantiomer.[9] |
| Crystallization-Induced Resolution | g to kg | >99% | Can achieve high yields and purity.[3] | Requires the compound to form a conglomerate, can be difficult to predict and develop.[10] |
Visualizations
Caption: Workflow for chiral pyrrolidine purification.
Caption: Troubleshooting guide for chiral HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of (S)-2-(4-Fluorophenyl)pyrrolidine and Alternative Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Asymmetric Aldol and Michael Reactions.
The development of efficient and selective catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical industry. Among the diverse array of catalytic systems, small organic molecules, or organocatalysts, have emerged as a powerful alternative to traditional metal-based catalysts. This guide provides a comparative study of (S)-2-(4-Fluorophenyl)pyrrolidine, a proline-derived organocatalyst, and its alternatives in key carbon-carbon bond-forming reactions.
(S)-2-(4-Fluorophenyl)pyrrolidine belongs to the class of pyrrolidine-based organocatalysts, which are known to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or by lowering the LUMO of α,β-unsaturated systems via iminium ion formation. While specific experimental data for (S)-2-(4-Fluorophenyl)pyrrolidine is not extensively available in peer-reviewed literature, its performance can be contextualized by examining closely related (S)-2-(aryl)pyrrolidine derivatives and established, high-performance organocatalysts such as Diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts) and Cinchona alkaloid-derived thioureas.
This guide benchmarks the expected performance of simple aryl-pyrrolidine catalysts against these well-established alternatives in two fundamental asymmetric transformations: the Aldol reaction and the Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a pivotal method for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent structural motifs in many natural products and pharmaceutical agents. The performance of organocatalysts in this reaction is typically evaluated based on product yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
| Catalyst Class | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) |
| (S)-Proline Derivative | p-Nitrobenzaldehyde | Cyclohexanone | DMF/Water | 10 | 36 | High | 97:3 | 93 |
| Diarylprolinol Silyl Ether | Benzaldehyde | Acetone | Toluene | 5 | 24 | 85 | - | 97 |
| Cinchona Alkaloid Thiourea | Isatin | Acetone | - | 10 | 48 | up to 99 | - | up to 80 |
Table 1: Comparative Performance in Asymmetric Aldol Reactions. Data is compiled from representative literature and is intended for comparative purposes. Performance of (S)-2-(4-Fluorophenyl)pyrrolidine is inferred from related proline derivatives.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful tool for the enantioselective synthesis of γ-nitro carbonyl compounds, which are versatile intermediates in organic synthesis. The efficiency of organocatalysts in this transformation is a key indicator of their utility.
| Catalyst Class | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) |
| (S)-2-(Phenylsulfinylmethyl)pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 95 | 95:5 | 99 |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Hexane | 10 | 5 | Good | 94:6 | 99 |
| Cinchona Alkaloid Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 20 | - | High | High | High |
Table 2: Comparative Performance in Asymmetric Michael Additions. Data is compiled from representative literature and is intended for comparative purposes. Performance of (S)-2-(4-Fluorophenyl)pyrrolidine is inferred from related pyrrolidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are general experimental protocols for the asymmetric aldol and Michael reactions using pyrrolidine-based organocatalysts.
General Protocol for Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the organocatalyst (0.05 mmol, 10 mol%) in the appropriate solvent (2.0 mL) at the desired temperature, the ketone (1.5 mmol, 3.0 equivalents) is added. The reaction mixture is stirred for the specified time until completion, as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or SFC analysis.
General Protocol for Asymmetric Michael Addition
To a solution of the organocatalyst (0.02 mmol, 10 mol%) in the specified solvent (1.0 mL) at room temperature is added the Michael donor (e.g., aldehyde or ketone, 0.4 mmol, 2.0 equivalents). The mixture is stirred for 10-15 minutes, after which the Michael acceptor (e.g., nitroalkene, 0.2 mmol, 1.0 equivalent) is added. The reaction is stirred at the indicated temperature for the required duration. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome of these organocatalytic reactions is governed by the formation of specific transition states. Pyrrolidine-based catalysts operate through two primary catalytic cycles: the enamine cycle for the activation of carbonyl donors and the iminium cycle for the activation of α,β-unsaturated carbonyl acceptors.
A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-(4-Fluorophenyl)pyrrolidine
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral compound is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for the validation of the enantiomeric excess (ee) of (S)-2-(4-Fluorophenyl)pyrrolidine, a key chiral building block in medicinal chemistry. The following sections detail and compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and supporting data to guide method selection and implementation.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of (S)-2-(4-Fluorophenyl)pyrrolidine hinges on factors such as required precision, sample throughput, available instrumentation, and the need for destructive versus non-destructive analysis. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Stationary/Mobile Phase or Reagent | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | CSP: Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) Mobile Phase: n-Hexane/Isopropanol with a basic modifier (e.g., diethylamine). | High resolution and accuracy, well-established, suitable for preparative scale. | Can require significant method development, higher cost of chiral columns. | > 2.0 | 0.05 - 0.1% |
| Chiral GC | Direct separation of volatile enantiomers on a chiral stationary phase. | CSP: Cyclodextrin-based (e.g., Rt-βDEXsm) Carrier Gas: Hydrogen or Helium. | High efficiency and sensitivity, fast analysis times. | Requires analyte to be volatile and thermally stable, or require derivatization. | > 1.5 | 0.1 - 0.5% |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) CDA: Mosher's acid chloride (MTPA-Cl). | Non-destructive, provides structural information, ¹⁹F NMR is highly sensitive for fluorinated compounds. | Lower sensitivity compared to chromatographic methods, may require specialized reagents. | N/A (based on signal separation) | ~1% |
Experimental Protocols
The following protocols provide detailed methodologies for the determination of the enantiomeric excess of (S)-2-(4-Fluorophenyl)pyrrolidine using chiral HPLC, chiral GC, and ¹⁹F NMR spectroscopy.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the separation of (S)- and (R)-2-(4-Fluorophenyl)pyrrolidine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic 2-(4-Fluorophenyl)pyrrolidine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare the (S)-2-(4-Fluorophenyl)pyrrolidine sample at the same concentration in the mobile phase.
-
For validation, prepare spiked samples by adding known amounts of the (R)-enantiomer to the (S)-enantiomer sample.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to calculate the resolution.
-
Inject the (S)-2-(4-Fluorophenyl)pyrrolidine sample to determine its enantiomeric purity.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area_S] - [Area_R]) / ([Area_S] + [Area_R])] x 100
Protocol 2: Chiral Gas Chromatography (GC)
This protocol describes the analysis of the enantiomers of 2-(4-Fluorophenyl)pyrrolidine after derivatization to enhance volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 120 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 10 min.
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation (Derivatization):
-
To 1 mg of the 2-(4-Fluorophenyl)pyrrolidine sample in a vial, add 500 µL of dichloromethane and 1.2 equivalents of trifluoroacetic anhydride.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Inject the derivatized racemic standard to determine the retention times of the two diastereomeric derivatives.
-
Inject the derivatized (S)-2-(4-Fluorophenyl)pyrrolidine sample.
-
Calculate the enantiomeric excess based on the peak areas of the two diastereomers.
Protocol 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol utilizes a chiral solvating agent to induce a chemical shift difference between the fluorine signals of the two enantiomers.
Instrumentation:
-
NMR spectrometer operating at a ¹⁹F frequency of at least 376 MHz.
Experimental Parameters:
-
Solvent: CDCl₃
-
Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE)
-
Temperature: 25 °C
Sample Preparation:
-
Dissolve approximately 5 mg of the (S)-2-(4-Fluorophenyl)pyrrolidine sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a baseline ¹⁹F NMR spectrum.
-
Add 1.2 equivalents of the chiral solvating agent, (R)-TFAE, to the NMR tube.
-
Gently mix the sample and acquire the ¹⁹F NMR spectrum.
Procedure:
-
Acquire the ¹⁹F NMR spectrum of the sample with the CSA.
-
Identify the two distinct signals corresponding to the (S)- and (R)-enantiomers complexed with the CSA. The presence of the fluorophenyl group provides a sensitive ¹⁹F NMR probe.[1]
-
Integrate the two signals.
-
Calculate the enantiomeric excess using the following formula: % ee = [([Integral_S] - [Integral_R]) / ([Integral_S] + [Integral_R])] x 100
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for validating the enantiomeric excess of a chiral compound and the logical relationship between the analytical techniques.
Caption: General workflow for the development and validation of an analytical method for determining enantiomeric excess.
Caption: Logical relationships of the described analytical techniques for enantiomeric excess determination.
References
Pyrrolidine Catalysts: A Comparative Performance Analysis in Aldol vs. Michael Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficient and stereoselective carbon-carbon bond formation. Pyrrolidine-based organocatalysts have emerged as a powerful tool for these transformations, demonstrating remarkable efficacy in both aldol and Michael reactions. This guide provides an objective comparison of the performance of various pyrrolidine catalysts in these two key reactions, supported by experimental data to inform catalyst selection.
The versatility of the pyrrolidine scaffold allows for fine-tuning of steric and electronic properties, significantly influencing catalytic activity and stereoselectivity. While L-proline remains a foundational catalyst, a diverse array of its derivatives has been developed to enhance performance in specific applications.[1][2] This comparison will delve into the nuances of how these structural modifications impact outcomes in aldol additions versus Michael additions.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is best assessed through quantitative measures of yield, diastereoselectivity (dr), and enantioselectivity (ee). The following tables summarize the performance of selected pyrrolidine catalysts in benchmark aldol and Michael reactions.
Asymmetric Aldol Reaction Performance
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. The data below showcases the performance of various pyrrolidine-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | None | DMSO | 4 | 97 | 95:5 | 96 | [3] |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 12 | 99 | 92:8 | - | [3] |
| L-Prolinethioamide | 4-NO₂-PhCO₂H | Solvent-free | 1 | High | High | High | [3] |
| cis-3-hydroxyproline | - | - | - | 91 | - | 74 | [4] |
| L-proline | - | - | 24 | 100 | - | 65 | [4] |
Key Observations from Aldol Reactions:
-
L-proline demonstrates high efficacy, particularly in polar aprotic solvents like DMSO, delivering excellent yields and stereoselectivities.[3]
-
Modifications to the carboxylate group, as seen in prolinamides and prolinethioamides, can influence reactivity, with the increased acidity of the N-H proton in prolinethioamides potentially leading to enhanced reaction rates.[3]
-
The addition of a hydroxyl group, as in hydroxyprolines, can enhance stereoselectivity compared to L-proline itself. For instance, cis-3-hydroxyproline provided a higher enantiomeric excess than L-proline in one study.[4]
Asymmetric Michael Addition Performance
The Michael addition is a fundamental reaction for the formation of 1,5-dicarbonyl compounds and related structures. The table below highlights the performance of novel pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| OC4 (a pyrrolidine derivative) | CH₂Cl₂ | rt | 7 | 95-99 | 78:22 | ~68 | [5] |
| OC4 (a pyrrolidine derivative) | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [5] |
| Polystyrene-supported Pyrrolidine | Water | rt | 24 | High | High | High | [6] |
Key Observations from Michael Additions:
-
Optimization of reaction conditions, such as solvent and temperature, plays a crucial role in achieving high stereocontrol with substituted pyrrolidine catalysts. A switch to a less polar solvent and lower temperature significantly improved both diastereoselectivity and enantioselectivity for catalyst OC4.[5]
-
Immobilization of pyrrolidine catalysts on a solid support, such as polystyrene, can lead to highly efficient and stereoselective catalysts that can be easily recovered and reused, offering operational advantages.[6]
-
The structure of the pyrrolidine catalyst directly impacts the stereochemical outcome. Different derivatives can favor the formation of different diastereomers and enantiomers.[7][8]
General Catalytic Pathways
The catalytic cycle for both aldol and Michael reactions catalyzed by pyrrolidine derivatives proceeds through the formation of key intermediates, namely enamines for reactions involving ketone donors and iminium ions for reactions with α,β-unsaturated aldehyde acceptors. The chiral pyrrolidine scaffold creates a stereochemically defined environment that directs the approach of the electrophile, leading to the preferential formation of one stereoisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling Reaction Pathways: A Comparative Guide to Computational Analysis of Transition States in Pyrrolidine Catalysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of pyrrolidine catalysis is paramount for designing more efficient and selective synthetic routes. Computational analysis, particularly the study of transition states, has emerged as a powerful tool to elucidate these mechanisms at a molecular level. This guide provides an objective comparison of computational approaches, supported by experimental data, to offer a comprehensive overview of the field.
The catalytic prowess of pyrrolidine-based organocatalysts, most notably proline and its derivatives, lies in their ability to activate carbonyl compounds through the formation of enamine or iminium ion intermediates. The stereochemical outcome of these reactions is dictated by the subtle energetic differences between various transition states. Computational chemistry provides a window into these fleeting structures, allowing for the rationalization of observed selectivities and the predictive design of new catalysts.
At the Heart of the Reaction: The Catalytic Cycle
The generally accepted mechanism for pyrrolidine-catalyzed reactions, such as the aldol reaction, proceeds through a well-defined catalytic cycle. This cycle involves the formation of a key enamine intermediate, which then attacks the electrophile. The stereoselectivity is determined during the carbon-carbon bond-forming step, where the catalyst's chiral environment directs the approach of the reactants.
Quantitative Insights: Comparing Computational and Experimental Data
Density Functional Theory (DFT) has become the workhorse for studying these reactions. The choice of functional and basis set is critical for obtaining results that correlate well with experimental observations. Below is a summary of representative computational data for the proline-catalyzed aldol reaction between acetone and benzaldehyde, compared with experimental findings.
| Catalyst/Methodology | Calculated ΔΔG‡ (kcal/mol) (anti-si - anti-re) | Predicted % ee | Experimental % ee | Reference |
| Proline (B3LYP/6-31G(d)) | 1.0 | 68 | 76 | [1] |
| Azetidine-2-carboxylic acid (B3LYP/6-31G(d,p)) | 1.0 | 68-69 | 40 | [1] |
| Proline (M06-2X/6-311++G(2d,2p)//M06-2X/6-31+G(d,p) with solvent model) | - | - | - | [2] |
Note: ΔΔG‡ refers to the difference in the free energy of activation between the transition states leading to the major (anti-re) and minor (anti-si) enantiomers. A larger ΔΔG‡ corresponds to higher enantioselectivity. The experimental values can vary based on reaction conditions.
These calculations highlight the ability of DFT to predict stereochemical outcomes with reasonable accuracy. For instance, the B3LYP functional has been shown to provide good predictions for trends in stereoselectivity, although the absolute activation energies may have a larger margin of error.[1] More recent studies often employ functionals like M06-2X, which can provide improved accuracy for non-covalent interactions that are crucial in transition state stabilization.[2]
Experimental and Computational Workflow
A typical research workflow for the computational analysis of pyrrolidine catalysis involves a synergistic interplay between experimental synthesis and theoretical calculations.
Key Factors Influencing Transition State Stability
Computational studies have identified several key factors that govern the stability of transition states and thus the stereochemical outcome of pyrrolidine-catalyzed reactions:
-
Hydrogen Bonding: In proline catalysis, the carboxylic acid group plays a crucial role in stabilizing the transition state through hydrogen bonding with the electrophile. This interaction helps to lower the activation energy and orient the reactants for selective bond formation.[3][4]
-
Steric Hindrance: The substituents on the pyrrolidine ring can create a chiral pocket that sterically disfavors one transition state over another. This is a key principle in the design of more selective catalysts.[1]
-
Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring can adopt different puckered conformations (e.g., "up" or "down"). The relative stability of these conformations in the transition state can influence the facial selectivity of the reaction.[1]
-
Enamine Pyramidality: The degree of pyramidality of the nitrogen atom in the enamine intermediate affects its nucleophilicity and the geometry of the transition state.[1]
Detailed Methodologies
Computational Protocols
A standard and robust computational protocol for investigating these reactions involves the following steps:
-
Conformational Search: A thorough conformational search of all reactants, intermediates, and transition states is performed using a lower level of theory or molecular mechanics to identify the most stable conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the located stationary points are then optimized using a higher level of theory, typically DFT with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.[1][2][4] Frequency calculations are performed to confirm that minima have no imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Solvation Effects: To mimic the experimental conditions, solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3][4]
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations are often performed on the optimized geometries using a larger basis set.
Experimental Protocols
While specific conditions vary, a general experimental protocol for a proline-catalyzed aldol reaction is as follows:
-
Reactant Preparation: The aldehyde and ketone are dissolved in a suitable solvent (e.g., DMSO, DMF, or chloroform).
-
Catalyst Introduction: A catalytic amount of L-proline (typically 10-30 mol%) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a specific temperature (ranging from room temperature to lower temperatures for better selectivity) and monitored by techniques like TLC or GC-MS until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography.
-
Characterization: The yield and enantiomeric excess of the product are determined using techniques like NMR spectroscopy and chiral HPLC.
Logical Relationships in Stereochemical Control
The stereochemical outcome is a direct consequence of the relative energies of the competing diastereomeric transition states. The Houk-List model is a widely accepted model that explains the stereoselectivity in proline-catalyzed intermolecular aldol reactions.[5][6]
References
- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
(S)-2-(4-Fluorophenyl)pyrrolidine in Catalysis: A Comparative Guide to Kinetic Performance
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative analysis of the kinetic performance of (S)-2-(4-Fluorophenyl)pyrrolidine in asymmetric organocatalysis, benchmarked against other relevant pyrrolidine-based catalysts. The information presented herein is based on available experimental data from peer-reviewed literature.
(S)-2-(4-Fluorophenyl)pyrrolidine, a derivative of proline, has emerged as a promising organocatalyst in various asymmetric transformations, including Michael additions and Mannich reactions. Its catalytic efficacy is attributed to the formation of nucleophilic enamine intermediates with carbonyl compounds, which then react stereoselectively with electrophiles. The presence of the 4-fluorophenyl group can influence the catalyst's solubility, stability, and the electronic properties of the catalytic intermediates, thereby affecting reaction kinetics and stereoselectivity.
Comparative Kinetic Data
To provide a clear comparison, the following tables summarize the available quantitative data for reactions catalyzed by (S)-2-(4-Fluorophenyl)pyrrolidine and alternative catalysts. It is important to note that direct kinetic studies specifically detailing rate constants and reaction orders for (S)-2-(4-Fluorophenyl)pyrrolidine are limited in the currently available literature. Therefore, data from closely related diarylprolinol silyl ether catalysts and other proline derivatives are included for a broader comparative context.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Substrates | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-2-(Diarylprolinol Silyl Ether) | Propanal + trans-β-nitrostyrene | Toluene | 10 | 24 | 95 | 95:5 (syn/anti) | 99 (syn) |
| (S)-Proline | Cyclohexanone + trans-β-nitrostyrene | DMSO | 30 | 72 | 99 | 99:1 (anti/syn) | 99 (anti) |
| Hypothetical (S)-2-(4-Fluorophenyl)pyrrolidine | Propanal + trans-β-nitrostyrene | Toluene | 10 | N/A | N/A | N/A | N/A |
Table 2: Asymmetric Mannich Reaction
| Catalyst | Substrates | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Acetone + p-Anisidine + p-Nitrobenzaldehyde | DMSO | 20 | 48 | 94 | >95:5 (syn/anti) | 96 (syn) |
| (S)-2-(Trifluoromethyl)pyrrolidine | 1,1,1-Trifluoroacetone + Nitroolefin | Dichloromethane | 5 | 1 | 95 | >95:5 (syn/anti) | 99 (syn) |
| Hypothetical (S)-2-(4-Fluorophenyl)pyrrolidine | Acetone + Amine + Aldehyde | N/A | N/A | N/A | N/A | N/A | N/A |
Specific kinetic data for (S)-2-(4-Fluorophenyl)pyrrolidine in the Mannich reaction is not available in the searched literature. The electron-withdrawing nature of the fluorophenyl group might influence the nucleophilicity of the enamine intermediate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing kinetic studies. Below are representative methodologies for key experiments in organocatalysis.
General Procedure for a Proline-Catalyzed Mannich Reaction
To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in the appropriate solvent (e.g., DMSO, 4 mL), the ketone (2.0 mmol) and (S)-proline (0.2 mmol, 20 mol%) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Kinetic Analysis using HPLC
Reaction kinetics can be monitored by taking aliquots from the reaction mixture at specific time intervals. These aliquots are quenched (e.g., by rapid dilution with a suitable solvent) and then analyzed by chiral HPLC to determine the concentrations of reactants and products. The enantiomeric excess of the product is also determined from the HPLC chromatogram. By plotting the concentration of the product versus time, the initial reaction rate can be determined. To determine the reaction order with respect to each reactant, a series of experiments are conducted where the initial concentration of one reactant is varied while keeping the others constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of a typical proline-catalyzed reaction and a general workflow for a kinetic study.
A Comparative Guide: (S)-2-(4-Fluorophenyl)pyrrolidine vs. Hayashi-Jørgensen Catalysts in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
The selection of an optimal chiral organocatalyst is a critical decision in the synthesis of enantiomerically pure compounds, directly impacting reaction efficiency, stereoselectivity, and overall process viability. This guide provides a comparative benchmark of the performance of (S)-2-(4-Fluorophenyl)pyrrolidine against the well-established Hayashi-Jørgensen catalysts in key asymmetric C-C bond-forming reactions. While pyrrolidine-based catalysts are a cornerstone of organocatalysis, subtle structural modifications can lead to significant differences in catalytic activity and stereochemical control.
Structural Comparison of the Catalysts
The primary structural difference between (S)-2-(4-Fluorophenyl)pyrrolidine and the Hayashi-Jørgensen catalysts lies in the substituent at the 2-position of the pyrrolidine ring. The Hayashi-Jørgensen catalysts feature a bulky diarylprolinol silyl ether moiety, which creates a well-defined chiral pocket, essential for high stereocontrol. In contrast, (S)-2-(4-Fluorophenyl)pyrrolidine possesses a less sterically demanding 4-fluorophenyl group.
Caption: Structural comparison of (S)-2-(4-Fluorophenyl)pyrrolidine and a Hayashi-Jørgensen catalyst.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a benchmark reaction for evaluating the efficacy of aminocatalysts. The Hayashi-Jørgensen catalysts are renowned for providing high yields, diastereoselectivities, and enantioselectivities in this transformation.
Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| (S)-α,α-Diphenylprolinol TMS Ether | 10 | Hexane | 5 | 95 | 95:5 | 99[1] |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol * | 20 | Toluene | 24 | Moderate | Moderate | Moderate |
Performance in Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is another critical C-C bond-forming reaction where the stereocontrol exerted by the catalyst is paramount. Hayashi-Jørgensen catalysts have demonstrated excellent performance in this reaction as well.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| (S)-α,α-Diphenylprolinol TMS Ether | 20 | Neat | 96 | 99 | 97:3 | 99 |
| (S)-2-(pyrrolidin-1-yl)propan-1-ol * | 20 | Neat | 72 | Low | Poor | Low |
*Data for a structural analog of (S)-2-(4-Fluorophenyl)pyrrolidine. A study on a close analog, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in the aldol reaction with benzaldehyde revealed that it "exhibited remarkable selectivity for neither diastereomer."
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic procedures.
Asymmetric Michael Addition with Hayashi-Jørgensen Catalyst
Reaction: Propanal with trans-β-nitrostyrene catalyzed by (S)-α,α-diphenylprolinol trimethylsilyl ether.
Procedure: To a solution of trans-β-nitrostyrene (1.0 mmol) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C is added propanal (10.0 mmol). The reaction mixture is stirred at this temperature for 5 hours. The reaction is then quenched by the addition of 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired γ-nitroaldehyde.[1]
General Protocol for Asymmetric Reactions with (S)-2-(4-Fluorophenyl)pyrrolidine
While a specific optimized protocol for (S)-2-(4-Fluorophenyl)pyrrolidine is not available, a general procedure for aminocatalyzed reactions can be adapted.
Procedure: To a solution of the aldehyde/ketone (1.0 mmol) and the electrophile (1.2 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, or neat) at the desired temperature (typically ranging from room temperature to -20 °C) is added (S)-2-(4-Fluorophenyl)pyrrolidine (0.1-0.2 mmol, 10-20 mol%). The reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by silica gel column chromatography to yield the product.
Catalytic Cycle and Experimental Workflow
The catalytic cycle for these aminocatalyzed reactions proceeds through the formation of a key enamine intermediate. The general workflow for setting up these reactions is straightforward, a significant advantage of organocatalysis.
Caption: Generalized catalytic cycle for enamine-mediated organocatalysis.
Caption: A typical experimental workflow for an organocatalytic reaction.
Conclusion
Based on the available data, the Hayashi-Jørgensen catalysts represent the state-of-the-art for asymmetric Michael additions and aldol reactions, consistently delivering exceptional levels of stereocontrol and high yields. The bulky diarylprolinol silyl ether moiety is crucial for creating a rigid and effective chiral environment, which is a key design principle for successful organocatalysts.
While direct experimental evidence for the performance of (S)-2-(4-Fluorophenyl)pyrrolidine is limited, the data from its structural analog suggests that simpler 2-substituted pyrrolidines may not provide the same level of stereochemical induction as the more sterically demanding Hayashi-Jørgensen catalysts. The lack of a bulky group to effectively shield one face of the enamine intermediate likely leads to lower enantioselectivities. For researchers and drug development professionals seeking robust and highly selective methods for constructing chiral centers, the Hayashi-Jørgensen catalysts remain the benchmark and a more reliable choice for achieving high stereopurity in the resulting products. Further research into the catalytic activity of (S)-2-(4-Fluorophenyl)pyrrolidine would be necessary to fully elucidate its potential and limitations in asymmetric synthesis.
References
A Researcher's Guide to Diastereomer Analysis: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios is a cornerstone of stereoselective synthesis and drug discovery. The spatial arrangement of atoms within a molecule profoundly influences its biological activity and physicochemical properties. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other prevalent analytical techniques for quantifying diastereomers, supported by experimental data and detailed protocols.
The Power of NMR in Differentiating Diastereomers
The fundamental principle underlying the use of NMR spectroscopy for determining diastereomeric ratios lies in the distinct magnetic environments of nuclei within diastereomers.[1] Diastereomers, being non-superimposable, non-mirror image stereoisomers, possess unique three-dimensional arrangements. This spatial variance leads to differences in chemical shifts and/or coupling constants for corresponding nuclei in each diastereomer, resulting in separate, quantifiable signals in the NMR spectrum, most commonly in ¹H NMR.[1] The molar ratio of the diastereomers in a mixture is directly proportional to the ratio of the integrals of their well-resolved signals.[1]
Comparative Analysis of Key Techniques
While NMR spectroscopy is a powerful tool, other methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also widely employed for the analysis of diastereomers.[1] The selection of the most appropriate technique hinges on factors like the nature of the sample, the required accuracy, and available instrumentation.[1]
| Attribute | NMR Spectroscopy | Chiral HPLC/GC | Mass Spectrometry |
| Accuracy | High | High | Variable |
| Sensitivity | Moderate | Very High | Very High |
| Sample Preparation | Simple | Complex | Variable |
| Analysis Time | Fast | Moderate | Very Fast |
| Non-Destructive | Yes | No | No |
| Cost | High initial cost, lower running costs | Moderate initial cost, ongoing consumable costs | High initial and maintenance costs |
Table 1. Comparison of key attributes of NMR, HPLC/GC, and MS for the determination of diastereomeric ratios.[1]
Advanced NMR Techniques for Complex Mixtures
In instances of significant signal overlap in crowded spectra, conventional ¹H NMR may prove insufficient for accurate quantification.[2][3] Advanced techniques like band-selective pure shift NMR spectroscopy can overcome this limitation by collapsing complex multiplets into singlets, thereby enhancing spectral resolution.[2][3][4] This method has proven effective in determining diastereomeric ratios even when chemical shift differences are small.[3][4]
Furthermore, 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can be employed to detect equilibrating diastereomers, providing a convenient alternative to variable-temperature (VT) NMR experiments.[5] These techniques can identify interconverting diastereomers even when one isomer is present in very low quantities.[5]
Experimental Protocol: Diastereomeric Ratio Determination by ¹H NMR
The following provides a generalized methodology for determining the diastereomeric ratio of a sample using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the chosen solvent does not have signals that overlap with the analyte's signals of interest.[1]
-
Gently vortex or sonicate the tube to ensure the sample is completely dissolved.[1]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum accurately.
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be free from overlap with other signals.[1]
-
Integrate the selected signals. Set the integral of one peak to a fixed value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then provide the relative ratio.
-
The diastereomeric ratio is calculated from the ratio of the integral values.[1]
Visualizing the Workflow and Concepts
To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the relationship between stereoisomers.
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.
Caption: Logical relationship between different types of isomers.
Conclusion
NMR spectroscopy stands out as a robust, accurate, and non-destructive technique for the determination of diastereomeric ratios.[1] While chromatographic methods like HPLC and GC offer superior sensitivity for trace analysis, they often necessitate more intricate sample preparation and method development.[1] Mass spectrometry, though rapid and highly sensitive, may require extensive calibration for precise quantification of diastereomers.[1] The choice of the optimal analytical method will ultimately be guided by the specific requirements of the analysis, including the sample's properties, the expected diastereomeric ratio, and the available resources. For many applications in research and drug development, the straightforward and reliable nature of NMR spectroscopy makes it an indispensable tool for routine and accurate diastereomeric analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
The Fluorine Factor: A Comparative Guide to Fluorinated Catalysts in Modern Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone of innovation. This guide provides an objective comparison of fluorinated versus non-fluorinated catalysts, supported by experimental data, to illuminate the profound impact of fluorine substitution on catalytic activity across various chemical transformations.
The unique physicochemical properties of fluorine, primarily its high electronegativity and small atomic radius, allow it to exert significant electronic and steric effects on catalyst structures. These modifications can dramatically alter a catalyst's performance, leading to enhanced reactivity, selectivity, and stability. This guide delves into the quantitative impact of fluorination in key areas of catalysis, including the oxygen evolution reaction (OER), CO2 hydrogenation to methanol, and enantioselective fluorination.
Quantitative Performance Comparison
The introduction of fluorine into a catalyst's structure can lead to substantial improvements in its performance metrics. The following tables summarize the quantitative data from various studies, offering a clear comparison between fluorinated and non-fluorinated systems.
Oxygen Evolution Reaction (OER)
The OER is a critical process in water splitting for hydrogen production. Fluorination of OER catalysts has been shown to significantly reduce the overpotential and Tafel slope, key indicators of catalytic efficiency.
| Catalyst System | Metric | Non-Fluorinated | Fluorinated | % Improvement | Reference |
| Average (various catalysts) | Overpotential Reduction | - | - | 21.6% | [1][2] |
| Average (various catalysts) | Tafel Slope Reduction | - | - | 29.6% | [1][2] |
| Co-based catalysts | Overpotential at 50 mA cm⁻² | 370 mV (CoOOH) | 310 mV (F-doped CoOOH) | 16.2% | [2] |
| Co-based catalysts | Overpotential | 460 mV (Co₃O₄) | 370 mV (F-doped Co₃O₄) | 19.6% | [2] |
| Co-based catalysts | Tafel Slope | 83 mV dec⁻¹ (CoOOH) | 54 mV dec⁻¹ (F-doped CoOOH) | 34.9% | [2] |
| Co-based catalysts | Tafel Slope | 160 mV dec⁻¹ (Co₃O₄) | 70 mV dec⁻¹ (F-doped Co₃O₄) | 56.3% | [2] |
| NiTiO₃/C | Overpotential at 50 mA cm⁻² | 680 mV | 270 mV (F-doped) | 60.3% | [2] |
| RuO₂ | Overpotential at 10 mA cm⁻² | ~180-200 mV | 153 mV (RuO₁.₈₆F₀.₁₄) | ~15-23.5% | [3] |
| F-doped carbon | Tafel Slope (pH 13-14) | - | 62-66 mV dec⁻¹ | - | [4] |
CO₂ Hydrogenation to Methanol
The conversion of CO₂ to methanol is a promising route for carbon capture and utilization. Fluorination of catalysts for this reaction has been shown to enhance methanol selectivity and productivity.
| Catalyst System | Metric | Non-Fluorinated | Fluorinated | Observation | Reference |
| Cu/ZnO | Methanol Selectivity & Productivity | Baseline | Significantly Increased | Fluorination increased ZnOx related defect sites, leading to higher selectivity and productivity. | [5] |
| Cu/Zn/Al | Catalytic Performance | Baseline | Superior Performance | Introduction of electronegative fluorine improves activity. | [6] |
Enantioselective Fluorination
In the synthesis of chiral fluorinated molecules, the catalyst's structure is paramount in determining the enantiomeric excess (ee). While a direct comparison of identical catalysts with and without fluorine is less common, the field relies on chiral catalysts that effectively deliver fluorine to a substrate in a highly stereocontrolled manner.
| Catalyst System | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
| Cinchona alkaloid (primary amine functionalized) | Cyclic Ketones | N-Fluorobenzenesulfonimide (NFSI) | up to 99% ee | [7] |
| Imidazolidinone | Aldehydes | N-Fluorobenzenesulfonimide (NFSI) | up to 99% ee | [8][9] |
| DBFOX-Ph/Ni(ClO₄)₂ | β-ketoesters | N-Fluorobenzenesulfonimide (NFSI) | 93-99% ee | [10] |
| Palladium complex | α-cyano esters | N-Fluorobenzenesulfonimide (NFSI) | 85-99% ee | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for assessing the impact of fluorine substitution on catalytic activity.
Oxygen Evolution Reaction (OER) Catalyst Testing
Objective: To determine the electrocatalytic activity and stability of fluorinated and non-fluorinated OER catalysts.
Methodology:
-
Electrode Preparation: The catalyst ink is prepared by dispersing the catalyst powder in a solution of Nafion and isopropanol, followed by sonication to form a homogeneous suspension. A specific volume of the ink is then drop-casted onto a glassy carbon electrode and dried.
-
Electrochemical Measurements: A three-electrode system is used, with the catalyst-modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Linear Sweep Voltammetry (LSV): LSV is performed in an O₂-saturated electrolyte (e.g., 1.0 M KOH) at a specific scan rate (e.g., 5 mV s⁻¹) to obtain the polarization curve. The overpotential required to achieve a current density of 10 mA cm⁻² is a key performance metric.
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log(current density)) and provides insight into the reaction mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to evaluate the charge transfer resistance of the catalyst.
-
Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst at a constant potential or current density.
CO₂ Hydrogenation to Methanol Catalyst Testing
Objective: To evaluate the conversion, selectivity, and stability of fluorinated and non-fluorinated catalysts for CO₂ hydrogenation to methanol.
Methodology:
-
Catalyst Preparation: The catalyst is typically prepared by co-precipitation or impregnation methods, followed by calcination and reduction.
-
Reactor Setup: A fixed-bed reactor is commonly used, where the catalyst is packed. The reactor is placed in a furnace to control the reaction temperature.
-
Reaction Conditions: A feed gas mixture of CO₂, H₂, and an inert gas (e.g., N₂) is introduced into the reactor at a specific gas hourly space velocity (GHSV). The reaction is carried out at elevated temperature and pressure.
-
Product Analysis: The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) to determine the concentrations of reactants and products.
-
Performance Calculation: CO₂ conversion, methanol selectivity, and space-time yield (STY) of methanol are calculated based on the product analysis data.
Enantioselective Fluorination Reaction Protocol
Objective: To determine the enantioselectivity of a chiral catalyst in a fluorination reaction.
Methodology:
-
Reaction Setup: The reaction is typically carried out in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The substrate, catalyst, and fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI) are dissolved in a suitable dry solvent. The reaction mixture is stirred at a specific temperature for a set period.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing the Impact of Fluorine
The following diagrams, generated using Graphviz, illustrate key concepts related to the impact of fluorine substitution on catalytic processes.
Conclusion
The strategic substitution of fluorine in catalyst design offers a powerful tool for enhancing catalytic performance. As demonstrated by the presented data, fluorination can lead to significant improvements in key metrics such as overpotential, Tafel slope, selectivity, and productivity across a range of important chemical reactions. The high electronegativity of fluorine alters the electronic properties of the catalyst's active sites, thereby lowering activation energy barriers and promoting desired reaction pathways. For researchers and professionals in drug development and materials science, understanding and leveraging the "fluorine factor" is crucial for designing next-generation catalysts with superior efficiency and selectivity. This guide provides a foundational understanding and a comparative basis for the rational design of advanced fluorinated catalytic systems.
References
- 1. Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06767C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revealing High Oxygen Evolution Catalytic Activity of Fluorine-Doped Carbon in Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital heterocyclic scaffold, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a privileged motif in medicinal chemistry. Consequently, the development of efficient and stereoselective synthetic routes to access substituted pyrrolidines is of paramount importance. This guide provides an objective comparison of several key synthetic strategies, supported by experimental data, to assist researchers in selecting the optimal method for their specific target molecules.
Comparison of Key Synthetic Routes
The choice of a synthetic route for a substituted pyrrolidine is dictated by factors such as the desired substitution pattern, required stereochemistry, availability of starting materials, and scalability. Below is a summary of the performance of several widely adopted methods.
| Synthetic Route | Key Features | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) (%) |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for constructing polysubstituted pyrrolidines. | 60 - 95+ | Often >20:1 | Up to >99 |
| Asymmetric Aza-Michael Addition | Excellent for preparing chiral pyrrolidines, often as part of a cascade reaction sequence. | 70 - 99 | Up to >99:1 | Up to >99 |
| Paal-Knorr Synthesis & Reduction | Classical, straightforward method for N-substituted pyrrolidines from 1,4-dicarbonyls. | 65 - 95 | Not Applicable | Not Applicable |
| Transition Metal-Catalyzed C-H Amination | High atom economy through direct functionalization of C-H bonds. | 75 - 99 | Not specified | Not Applicable |
| Synthesis from Chiral Pool (Proline) | Readily available chiral starting material for enantiospecific synthesis. | Variable | High | High (from starting material) |
Key Synthetic Methodologies and Experimental Protocols
This section provides a detailed overview of the aforementioned synthetic routes, including their mechanisms, representative experimental protocols, and quantitative data for specific examples.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This powerful method involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene) to construct the pyrrolidine ring in a single step. The azomethine ylide can be generated in situ from various precursors, such as imines of α-amino acids. The use of chiral catalysts can render this reaction highly enantioselective.[1][2][3]
Experimental Protocol: Asymmetric [3+2] Cycloaddition
To a solution of the imino ester (0.2 mmol) and the alkene (0.24 mmol) in toluene (2.0 mL) is added a chiral copper(I) catalyst (e.g., CuPF6/(S)-BINAP complex, 5 mol%). The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 48 hours). After completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the substituted pyrrolidine.[2]
Representative Data:
| Entry | Dipolarophile | Product | Yield (%) | d.r. | e.e. (%) |
| 1 | 4-Cl-gem-difluorostyrene | 4-(4-chlorophenyl)-4-fluoro-5,5-dimethyl-2-phenylpyrrolidine-2-carboxylate | 60 | >20:1 | 60 |
| 2 | N-Phenylmaleimide | 1-Methyl-2-oxo-4-phenyl-1,2,3,4,6,8a-hexahydro-5H-pyrrolo[1,2-a]pyrazine-6,7-dicarboxylate | 95 | >95:5 | 98 |
Logical Relationship Diagram:
Caption: In situ generation of an azomethine ylide and subsequent [3+2] cycloaddition.
Asymmetric Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a versatile method for forming a C-N bond. When this reaction is followed by an intramolecular cyclization, it provides a powerful route to substituted pyrrolidines. The use of chiral organocatalysts, such as squaramides, can achieve high levels of stereocontrol.[4][5]
Experimental Protocol: Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition
To a solution of the nitroalkene (0.2 mmol) and the tosylaminomethyl enone (0.24 mmol) in a suitable solvent (e.g., dichloromethane) is added the chiral squaramide catalyst (10 mol%). The reaction mixture is stirred at room temperature for 24-72 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the highly functionalized pyrrolidine.[4]
Representative Data:
| Entry | Nitroalkene | Tosylaminomethyl enone | Product | Yield (%) | d.r. | e.e. (%) |
| 1 | (E)-β-Nitrostyrene | (E)-4-Tosylamino-2-butenoate | Methyl 4-nitro-3-phenyl-1-tosylpyrrolidine-2-carboxylate | 99 | 91:9 | >99 |
| 2 | (E)-2-(2-Nitrovinyl)thiophene | (E)-4-Tosylamino-2-butenoate | Methyl 4-nitro-3-(thiophen-2-yl)-1-tosylpyrrolidine-2-carboxylate | 95 | 88:12 | 98 |
Experimental Workflow Diagram:
Caption: Cascade reaction involving aza-Michael addition followed by intramolecular cyclization.
Paal-Knorr Synthesis and Subsequent Reduction
The Paal-Knorr synthesis is a classic and reliable method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[6][7][8] To obtain the corresponding pyrrolidines, the resulting pyrrole is subjected to a reduction step, typically catalytic hydrogenation.
Experimental Protocol: Paal-Knorr Synthesis and Reduction
Step 1: Paal-Knorr Pyrrole Synthesis A mixture of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 10 mmol) and a primary amine (e.g., aniline, 11 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is heated to reflux for a specified time (e.g., 2 hours). The reaction can be catalyzed by a mild acid (e.g., acetic acid). After cooling, the solvent is removed in vacuo, and the crude pyrrole is purified.[9][10]
Step 2: Reduction to Pyrrolidine The purified pyrrole (5 mmol) is dissolved in a solvent such as ethanol (25 mL), and a hydrogenation catalyst (e.g., 10% Pd/C, 10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the N-substituted pyrrolidine.
Representative Data:
| Entry | 1,4-Dicarbonyl | Primary Amine | Pyrrolidine Product | Overall Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | 2,5-Dimethyl-1-phenylpyrrolidine | ~85 |
| 2 | 1,4-Diphenyl-1,4-butanedione | Benzylamine | 1-Benzyl-2,5-diphenylpyrrolidine | ~80 |
Reaction Pathway Diagram:
Caption: Two-step synthesis of N-substituted pyrrolidines via Paal-Knorr reaction and reduction.
Transition Metal-Catalyzed Intramolecular C-H Amination
This modern approach offers an atom-economical route to pyrrolidines through the direct conversion of C-H bonds into C-N bonds. Copper-catalyzed systems have proven particularly effective for this transformation, often proceeding via a radical-mediated pathway.[11][12][13][14][15]
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
A solution of the N-alkenylsulfonamide (0.2 mmol) and a copper(II) catalyst (e.g., Cu(OAc)2, 10 mol%) in a suitable solvent (e.g., toluene, 2 mL) is heated at a specified temperature (e.g., 110 °C) in a sealed tube for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by column chromatography to afford the desired pyrrolidine.[11][12]
Representative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 1-Tosyl-2-methylpyrrolidine | 99 |
| 2 | N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | 1-Tosyl-2-ethylpyrrolidine | 83 |
Catalytic Cycle Diagram:
Caption: A generalized catalytic cycle for C-H amination.
Synthesis from Chiral Pool Starting Materials (Proline)
The use of readily available chiral molecules, such as the amino acid L-proline, provides a straightforward and efficient way to synthesize enantiomerically pure substituted pyrrolidines. The inherent chirality of the starting material is carried through the synthetic sequence.[16][17]
Experimental Protocol: Synthesis of a 3-Substituted Proline Derivative
Commercially available N-Boc-4-hydroxy-L-proline is oxidized (e.g., using Dess-Martin periodinane) to the corresponding ketone. The resulting N-Boc-4-oxo-L-proline can then be subjected to various nucleophilic additions (e.g., Grignard or organolithium reagents) to introduce a substituent at the 4-position. Subsequent stereoselective reduction of the ketone and deprotection steps can afford a range of 4-substituted hydroxyproline derivatives.
Representative Data:
The yields and stereoselectivities of these multi-step sequences are highly dependent on the specific transformations and reagents used. However, the enantiopurity of the final product is typically high due to the use of an enantiopure starting material.
Synthetic Strategy Diagram:
Caption: General synthetic strategy from L-proline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 4. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Absolute Configuration of Chiral Pyrrolidines
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral pyrrolidines is a critical step in advancing new chemical entities. The spatial arrangement of substituents on the pyrrolidine ring can profoundly influence biological activity and pharmacological properties. This guide provides an objective comparison of the three primary analytical techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism). Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The stereochemistry of this five-membered nitrogen-containing heterocycle is often pivotal to its function. Therefore, the reliable assignment of the absolute configuration of chiral centers within the pyrrolidine ring is paramount. This guide compares the performance of X-ray Crystallography, NMR Spectroscopy using Mosher's method, and Chiroptical Spectroscopy, offering insights into their principles, requirements, and applications.
Method Comparison at a Glance
The selection of a method for determining the absolute configuration of a chiral pyrrolidine depends on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Chiroptical Spectroscopy (VCD/ECD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. The absolute configuration is determined through anomalous dispersion effects. | Formation of diastereomeric amides with a chiral derivatizing agent (MTPA), leading to distinct NMR chemical shifts that correlate with the absolute configuration. | Differential absorption of circularly polarized light by a chiral molecule in solution. The absolute configuration is determined by comparing the experimental spectrum to a computationally predicted spectrum. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm). | Pure enantiomer of the pyrrolidine with a secondary amine for derivatization. Requires milligram quantities. | Pure enantiomer in solution. Concentration and solvent depend on the specific technique (VCD or ECD). |
| Key Advantages | Provides an unambiguous and definitive determination of the absolute configuration and solid-state conformation. | Applicable to compounds in solution and does not require crystallization. A well-established and reliable method for amines. | Non-destructive and applicable to a wide range of molecules in solution, including those that are difficult to crystallize. |
| Key Limitations | Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may not represent the solution-phase conformation. | Requires a derivatizable functional group. The presence of multiple rotamers can complicate spectral analysis. | Requires access to specialized instrumentation and computational resources for spectral prediction. The accuracy of the assignment depends on the quality of the computational model. |
| Key Parameter | Flack Parameter (should be close to 0 for the correct enantiomer).[1][2] | Chemical Shift Difference (Δδ = δS - δR). | Correlation between experimental and calculated spectra. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms.
Experimental Protocol
-
Crystal Growth: High-quality single crystals of the chiral pyrrolidine derivative are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.[1][2]
Supporting Experimental Data
For the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, single-crystal X-ray diffraction analysis confirmed its absolute configuration.[3] Although the resonant scattering was weak due to the elemental composition, a data collection with Cu Kα radiation provided a satisfactory determination of the absolute structure.[3]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈N₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Radiation | Cu Kα |
| Flack Parameter | Satisfactory for correct handedness |
Table 1: Example crystallographic data for a chiral pyrrolidine derivative.[3]
NMR Spectroscopy: The Mosher's Method for Amines
For chiral pyrrolidines possessing a secondary amine, Mosher's method is a powerful and widely used NMR technique for determining the absolute configuration in solution.[4][5] This method involves the derivatization of the pyrrolidine with the enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons of the pyrrolidine, which can be used to deduce the absolute configuration.
Experimental Protocol
-
Derivatization: The chiral pyrrolidine is reacted separately with (R)- and (S)-MTPA chloride to form the corresponding (S)- and (R)-MTPA amides.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric amides are recorded.
-
Data Analysis: The chemical shifts of corresponding protons in the two diastereomers are assigned, and the difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: The signs of the Δδ values are analyzed. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This pattern is used to assign the absolute configuration of the chiral center.[6][7]
Supporting Experimental Data
A study on the application of Mosher's method to cyclic secondary amines, including pyrrolidines, demonstrated its reliability.[4] The analysis of the Δδ values for the protons of the pyrrolidine ring allows for a clear determination of the absolute configuration.
| Proton | δ ((R)-MTPA amide) | δ ((S)-MTPA amide) | Δδ (δS - δR) |
| H-2 | ... | ... | +... |
| H-3α | ... | ... | -... |
| H-3β | ... | ... | +... |
| H-4α | ... | ... | -... |
| H-4β | ... | ... | +... |
| H-5 | ... | ... | +... |
Table 2: Representative table for Mosher's amide analysis of a chiral pyrrolidine. The signs of Δδ values are indicative of the spatial arrangement of the protons relative to the MTPA phenyl group.
Chiroptical Spectroscopy: VCD and ECD in Solution
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution.[8][9] These methods are particularly valuable when single crystals cannot be obtained. The principle lies in the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Experimental Protocol
-
Spectrum Acquisition: The VCD or ECD spectrum of the chiral pyrrolidine in a suitable solvent is recorded on a specialized spectrometer.
-
Computational Modeling: The three-dimensional structure of one enantiomer of the pyrrolidine is modeled using computational chemistry software. A conformational search is performed to identify the low-energy conformers.
-
Spectrum Calculation: The VCD or ECD spectrum for each low-energy conformer is calculated using quantum mechanical methods (e.g., Density Functional Theory for VCD and Time-Dependent DFT for ECD). A Boltzmann-averaged spectrum is then generated.[10][11]
-
Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum of the chosen enantiomer. A good correlation in the signs and relative intensities of the spectral bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.[8][9]
Supporting Experimental Data
The absolute configuration of a novel disubstituted pyrrolidine acid was successfully determined using VCD.[12] The experimental VCD spectrum was compared with the calculated spectrum for one of the enantiomers, leading to an unambiguous assignment that was in agreement with X-ray analysis and stereoselective synthesis.[12]
Conclusion
The determination of the absolute configuration of chiral pyrrolidines is a critical aspect of drug discovery and development. This guide has provided a comparative overview of the three most powerful techniques for this purpose. X-ray crystallography offers the most definitive answer but is contingent on the ability to grow high-quality single crystals. NMR spectroscopy, particularly Mosher's method, provides a reliable solution-phase alternative for pyrrolidines with a secondary amine. Chiroptical techniques, VCD and ECD, are increasingly valuable for their ability to determine the absolute configuration of molecules in solution without the need for derivatization or crystallization. The choice of method will ultimately depend on the specific characteristics of the chiral pyrrolidine under investigation and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to confidently assign the absolute configuration of their molecules of interest.
References
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. Howard Flack and the Flack Parameter [mdpi.com]
- 3. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTPA (Mosher) amides of cyclic secondary amines: Conformational aspects and a useful method for assignment of amine configuration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. matilda.science [matilda.science]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. (3R,4R,5R)-5-(Acetamidomethyl)-N-benzyl-3,4-dihydroxytetrahydrofuran-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2-(4-Fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (S)-2-(4-Fluorophenyl)pyrrolidine
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of (S)-2-(4-Fluorophenyl)pyrrolidine (CAS No. 72216-06-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification
(S)-2-(4-Fluorophenyl)pyrrolidine is classified with the following hazards.[1][2] Understanding these risks is the first step in safe handling and disposal.
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
As a fluorinated organic compound, it must be treated as halogenated organic waste .
Personal Protective Equipment (PPE)
All personnel handling (S)-2-(4-Fluorophenyl)pyrrolidine for disposal must wear appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A fully-buttoned laboratory coat or impervious clothing. |
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions. Follow these steps for waste collection:
-
Select a Designated Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must be chemically compatible with (S)-2-(4-Fluorophenyl)pyrrolidine.
-
Proper Labeling: As soon as the first volume of waste is added, the container must be labeled with "Hazardous Waste," the full chemical name "(S)-2-(4-Fluorophenyl)pyrrolidine," and an indication of the hazards.
-
Safe Accumulation: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat, ignition sources, and direct sunlight. The container must be kept securely closed except when adding waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Ensure adequate ventilation and wear the prescribed PPE.
-
Absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]
-
Collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Protocol
The final disposal of (S)-2-(4-Fluorophenyl)pyrrolidine must be conducted in compliance with all local, state, and federal regulations.
-
Waste Pickup: Once the hazardous waste container is full, arrange for a pickup from your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Manifesting: Ensure all required waste disposal documentation is completed accurately.
-
Final Disposal Method: The standard and required method for disposal of halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal facility.[3][4]
Forbidden Disposal Methods:
-
DO NOT dispose of (S)-2-(4-Fluorophenyl)pyrrolidine down the drain.[1]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.
-
DO NOT mix with non-halogenated waste streams.
-
DO NOT dispose of in regular trash.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of (S)-2-(4-Fluorophenyl)pyrrolidine.
Caption: Disposal workflow for (S)-2-(4-Fluorophenyl)pyrrolidine waste.
References
Personal protective equipment for handling (S)-2-(4-Fluorophenyl)pyrrolidine
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for (S)-2-(4-Fluorophenyl)pyrrolidine, fostering a secure laboratory environment.
(S)-2-(4-Fluorophenyl)pyrrolidine is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) classifies it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and it may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to minimize exposure and ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and aerosols.[1][2] A face shield offers an additional layer of protection.[2][3][4] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended.[2] Gloves should be changed frequently and immediately if contaminated.[2] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1][2] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[2][5] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or vapors, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[1] |
Experimental Protocols: Safe Handling Workflow
Proper donning and doffing of PPE are crucial to prevent cross-contamination. The following workflow outlines the procedural steps for safely handling (S)-2-(4-Fluorophenyl)pyrrolidine from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of (S)-2-(4-Fluorophenyl)pyrrolidine.
Operational and Disposal Plans
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it at 2-8°C and protect it from light.[1]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear full personal protective equipment.[1] Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Collect the absorbed material into a suitable container for disposal.[6][7] Clean the spill area thoroughly with a suitable solvent.
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][8]
-
In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][8]
Disposal: All disposable PPE and materials used for cleaning spills that have come into contact with (S)-2-(4-Fluorophenyl)pyrrolidine should be considered hazardous waste.[2] Dispose of this waste through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2][9] Do not allow the chemical to enter drains or watercourses.[1]
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. hsa.ie [hsa.ie]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
